Ethyl N-(4-chlorophenyl)glycinate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190326. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-(4-chloroanilino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-2-14-10(13)7-12-9-5-3-8(11)4-6-9/h3-6,12H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVVKZDSSWMTGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30307175 | |
| Record name | ETHYL N-(4-CHLOROPHENYL)GLYCINATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30307175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2521-89-3 | |
| Record name | Glycine, N-(4-chlorophenyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2521-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 190326 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002521893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2521-89-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190326 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ETHYL N-(4-CHLOROPHENYL)GLYCINATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30307175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Ethyl N-(4-chlorophenyl)glycinate" CAS number and properties
CAS Number: 2521-89-3
An In-depth Technical Overview for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl N-(4-chlorophenyl)glycinate, a compound of interest in synthetic and medicinal chemistry. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its potential, albeit currently underexplored, relevance in drug discovery based on the activities of structurally related compounds.
Chemical and Physical Properties
This compound is an N-substituted glycine ester. The presence of a 4-chlorophenyl group significantly influences its physicochemical properties. A summary of its key properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 2521-89-3 | [1][2] |
| Molecular Formula | C₁₀H₁₂ClNO₂ | [1][3] |
| Molecular Weight | 213.66 g/mol | [1][3] |
| Appearance | Off-white to light yellow solid | [2] |
| Storage Temperature | 2-8°C | [2] |
| IUPAC Name | ethyl 2-(4-chloroanilino)acetate | [1] |
| Synonyms | Ethyl (4-chloroanilino)acetate, N-(4-Chlorophenyl)glycine Ethyl Ester | [1] |
Note: Explicit experimental values for melting point, boiling point, and solubility are not consistently reported in publicly available literature. Some sources provide computed or estimated values which should be used with caution.
Synthesis of this compound
The synthesis of this compound can be achieved through the nucleophilic substitution of ethyl chloroacetate with 4-chloroaniline. This method is straightforward and can be performed in a standard laboratory setting.
Experimental Protocol
Reaction Scheme:
Materials:
-
4-Chloroaniline
-
Ethyl chloroacetate
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Ethanol (EtOH)
Procedure: [4]
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloroaniline (1 equivalent) in ethanol.
-
To this solution, add finely powdered potassium carbonate or cesium carbonate (approximately 2 equivalents). The mixture will be heterogeneous.[4]
-
Slowly add ethyl chloroacetate (1 equivalent) to the stirring mixture.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic base.
-
Evaporate the ethanol from the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from ethanol to yield this compound as a solid.[4]
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Potential Biological and Pharmacological Relevance
While there is a lack of direct studies on the biological activity of this compound, the broader class of N-aryl glycine esters and compounds with a 4-chlorophenyl moiety have been investigated for various pharmacological activities.
-
Anticonvulsant Activity: Arylsemicarbazones containing a p-chlorophenyl substituent have demonstrated significant anticonvulsant effects in preclinical models.[5] This suggests that the chlorophenyl group can be a key pharmacophore for CNS-active compounds.
-
Anti-inflammatory and Analgesic Properties: Derivatives of α-amino-γ-(p-chlorophenyl)-tetrahydrofuran-2-one have shown anti-inflammatory activity.[6] Additionally, N-(1-(4-chlorophenyl)ethyl)-2-(substituted phenoxy)acetamide derivatives have been explored for their potential as anticancer, anti-inflammatory, and analgesic agents.[7]
-
Enzyme Inhibition: (4-Cyanophenyl)glycine derivatives have been developed as reversible inhibitors of Lysine Specific Demethylase 1 (LSD1), an important target in oncology.[8] This highlights the potential for N-aryl glycine scaffolds to be tailored for specific enzyme inhibition.
-
Antimicrobial and Antiviral Activity: N-aryl glycine derivatives are precursors to various heterocyclic compounds that have been evaluated for their antimicrobial and antiviral properties.[9][10]
The structural motif of this compound serves as a valuable starting point for the synthesis of more complex molecules with potential therapeutic applications. The presence of the reactive secondary amine and the ester functionality allows for a variety of chemical modifications to explore structure-activity relationships.
Logical Relationship Diagram for Drug Discovery Potential
The following diagram illustrates the logical progression from the core structure of this compound to potential therapeutic applications based on the activities of related compounds.
Caption: Potential therapeutic avenues for derivatives of this compound.
Conclusion
This compound is a readily synthesizable compound with a clear chemical profile. While direct biological data is currently limited, the pharmacological activities of its structural analogs suggest that this compound and its derivatives are of significant interest for further investigation in drug discovery and development, particularly in the areas of neurology, inflammation, and oncology. This guide provides a foundational resource for researchers looking to explore the potential of this and related N-aryl glycine esters.
References
- 1. Glycine, N-(4-chlorophenyl)-, ethyl ester | C10H12ClNO2 | CID 302644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. glycine, N-(4-chlorophenyl)-, ethyl ester | 2521-89-3 [chemicalbook.com]
- 3. This compound [oakwoodchemical.com]
- 4. researchgate.net [researchgate.net]
- 5. Anticonvulsant activity of p-chlorophenyl substituted arylsemicarbazones--the role of primary terminal amino group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological properties of derivatives of alpha-amino-beta-(p-chlorobenzoyl)-propionic acid and alpha-amino-gamma-(p-chlorophenyl)-tetrahydrofuran-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of (4-Cyanophenyl)glycine Derivatives as Reversible Inhibitors of Lysine Specific Demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
"Ethyl N-(4-chlorophenyl)glycinate" chemical structure and IUPAC name
An In-depth Technical Guide to Ethyl N-(4-chlorophenyl)glycinate
This technical guide provides a comprehensive overview of this compound, including its chemical structure, nomenclature, physicochemical properties, and a detailed experimental protocol for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Structure and Nomenclature
This compound is an organic compound featuring a 4-chlorophenyl group attached to the nitrogen of a glycine ethyl ester.
IUPAC Name: The systematically generated IUPAC name for this compound is ethyl 2-(4-chloroanilino)acetate [1].
Synonyms: This compound is also known by several other names, including:
-
Ethyl (4-chlorophenyl)glycinate[1]
-
Glycine, N-(4-chlorophenyl)-, ethyl ester[1]
-
N-(4-chlorophenyl)-glycine ethyl ester[1]
Chemical Structure:
Caption: Logical relationship of the structural components.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂ClNO₂ | [1] |
| Molecular Weight | 213.66 g/mol | [1] |
| CAS Number | 2521-89-3 | [1] |
| Crystal System | Triclinic | [1] |
| Space Group | P -1 | [1] |
| Unit Cell a | 5.373 Å | [1] |
| Unit Cell b | 7.575 Å | [1] |
| Unit Cell c | 14.127 Å | [1] |
| Unit Cell α | 75.83° | [1] |
| Unit Cell β | 87.73° | [1] |
| Unit Cell γ | 72.99° | [1] |
Experimental Protocols
Synthesis of this compound
A straightforward and effective method for the synthesis of this compound involves the reaction of 4-chloroaniline with ethyl chloroacetate[2].
Materials:
-
4-chloroaniline
-
Ethyl chloroacetate
-
Potassium carbonate (or Cesium carbonate), finely powdered
-
Ethanol (EtOH)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer or overhead stirrer for larger scale)
-
Heating mantle
-
Standard laboratory glassware for workup and recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-chloroaniline in ethanol.
-
Addition of Base: Add approximately 2 equivalents of finely powdered potassium carbonate to the solution. This will result in a heterogeneous mixture.
-
Addition of Ester: While stirring vigorously, slowly add 1 equivalent of ethyl chloroacetate to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solid carbonate.
-
Purification: The crude product can be purified by recrystallization from ethanol[2].
Caption: Experimental workflow for the synthesis.
References
"Ethyl N-(4-chlorophenyl)glycinate" molecular weight and formula
This document provides the fundamental physicochemical properties of Ethyl N-(4-chlorophenyl)glycinate, a compound of interest for researchers and professionals in drug development and chemical synthesis.
Physicochemical Properties
The molecular formula and weight are key identifiers for any chemical compound. For this compound, these properties are summarized below.
| Property | Value |
| Molecular Formula | C10H12ClNO2[1][2] |
| Molecular Weight | 213.66 g/mol [1][2] |
| CAS Number | 2521-89-3[1][2] |
Below is a diagram illustrating the relationship between the compound's name and its core molecular properties.
Caption: Relationship between compound name, formula, and weight.
References
"Ethyl N-(4-chlorophenyl)glycinate" solubility and stability data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available solubility and stability data for Ethyl N-(4-chlorophenyl)glycinate. Due to a scarcity of published quantitative data for this specific compound, this document focuses on providing qualitative solubility information and comprehensive, standardized experimental protocols that can be employed to determine its solubility and stability profiles.
Core Compound Information
| Property | Value | Source |
| Chemical Name | This compound | PubChem |
| CAS Number | 2521-89-3 | PubChem |
| Molecular Formula | C₁₀H₁₂ClNO₂ | PubChem[1] |
| Molecular Weight | 213.66 g/mol | PubChem[1] |
Solubility Data
Table 1: Qualitative Solubility Profile of this compound
| Solvent Class | Representative Solvents | Expected Solubility |
| Polar Protic | Water, Ethanol, Methanol | Limited in water; likely soluble in alcohols |
| Polar Aprotic | Acetone, Acetonitrile, DMSO, DMF | Likely Soluble |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Likely Soluble |
Experimental Protocol: Determination of Aqueous and Organic Solubility
To obtain quantitative solubility data, the following equilibrium solubility method can be employed.
Objective: To determine the concentration of this compound at saturation in various solvents at a controlled temperature.
Materials:
-
This compound (pure solid)
-
Selected solvents (e.g., water, ethanol, acetone, hexane)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a single solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Equilibration: Seal the vials and place them in an orbital shaker or on a stir plate set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. For colloidal suspensions, centrifuge the samples at a high speed to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. Dilute the filtered sample with a suitable solvent (in which the compound is freely soluble) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
Calculation: Calculate the solubility using the following formula:
Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)
Diagram: Experimental Workflow for Solubility Determination
Caption: Workflow for determining the equilibrium solubility of a compound.
Stability Data
Specific stability data for this compound is not available in the public domain. A safety data sheet for a similar compound, N-(4-Chlorophenyl)glycine methyl ester, indicates that it is "Stable under recommended storage conditions," which suggests that the ethyl ester is also likely to be stable under standard storage (cool, dry place).[3] However, comprehensive stability studies are necessary to understand its degradation profile under various stress conditions.
Table 2: Potential Degradation Pathways and Stress Conditions
| Stress Condition | Potential Degradation Pathway |
| Acidic/Basic pH | Hydrolysis of the ester linkage to form N-(4-chlorophenyl)glycine and ethanol. |
| Oxidative | Oxidation of the amine or aromatic ring. |
| Thermal | General decomposition at elevated temperatures. |
| Photolytic | Degradation upon exposure to UV or visible light. |
Experimental Protocol: Stability Indicating Method and Forced Degradation Studies
This protocol outlines the steps to develop a stability-indicating analytical method and perform forced degradation studies to understand the stability of this compound.
Objective: To identify the degradation products and degradation pathways of this compound under various stress conditions.
Part 1: Development of a Stability-Indicating HPLC Method
-
Method Development: Develop a reverse-phase HPLC method capable of separating the parent compound from its potential degradation products. A C18 column is often a good starting point. The mobile phase could consist of a gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Method Validation: Validate the analytical method according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust. The specificity is critical for a stability-indicating method, meaning it can resolve the parent peak from all degradation product peaks.
Part 2: Forced Degradation Studies
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS) is highly recommended for peak purity analysis and identification of degradation products.
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with HCl (e.g., 0.1 M) and heat (e.g., 60-80 °C) for a specified time.
-
Base Hydrolysis: Treat the sample solution with NaOH (e.g., 0.1 M) at room temperature or with gentle heating.
-
Oxidation: Treat the sample solution with H₂O₂ (e.g., 3-30%) at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 80-100 °C) in an oven.
-
Photodegradation: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.
-
Sample Analysis: Neutralize the acidic and basic samples before injection into the HPLC system. Analyze all samples using the validated stability-indicating HPLC method.
-
Data Evaluation:
-
Determine the percentage of degradation of the parent compound.
-
Identify and quantify the major degradation products.
-
Use PDA to check for peak purity.
-
If available, use LC-MS to determine the mass of the degradation products to aid in their structural elucidation.
-
Diagram: Logical Flow for Stability Testing
Caption: A logical workflow for conducting stability studies on a chemical compound.
References
An In-depth Technical Guide to Ethyl N-(4-chlorophenyl)glycinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl N-(4-chlorophenyl)glycinate, a versatile organic intermediate. The document details its chemical and physical properties, outlines a common synthesis protocol, and summarizes available crystallographic data. This information is intended to support researchers and professionals in drug development and organic synthesis.
Core Chemical Information
This compound, also known as ethyl 2-(4-chloroanilino)acetate, is a glycine ethyl ester derivative.[1] Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂ClNO₂ | [1][2][3] |
| Molecular Weight | 213.66 g/mol | [1][2][3] |
| CAS Number | 2521-89-3 | [1][3] |
| IUPAC Name | ethyl 2-(4-chloroanilino)acetate | [1] |
| Canonical SMILES | CCOC(=O)CNC1=CC=C(C=C1)Cl | [1] |
| InChI Key | ZNVVKZDSSWMTGQ-UHFFFAOYSA-N | [1] |
Synthesis Protocol
A straightforward and commonly cited method for the preparation of this compound involves the reaction of 4-chloroaniline with ethyl chloroacetate.[4]
Experimental Protocol: Synthesis of this compound[4]
Materials:
-
4-chloroaniline
-
Ethyl chloroacetate
-
Potassium carbonate (or Cesium carbonate)
-
Ethanol (EtOH)
Procedure:
-
Dissolve 4-chloroaniline in ethanol.
-
Add approximately 2 equivalents of finely powdered potassium carbonate to the solution. This will form a heterogeneous mixture.
-
Slowly add 1 equivalent of ethyl chloroacetate to the stirring mixture.
-
Heat the reaction mixture to reflux and maintain for several hours.
-
Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC).
-
Upon completion, the crude product can be purified by recrystallization from ethanol.
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// Edges sub1 -> mix; sub2 -> mix; base -> mix; mix -> purify [label="Crude Product"]; purify -> final_product [label="Purified Product"]; } /**
-
Caption: Synthesis workflow for this compound. */ enddot
Physicochemical and Crystallographic Data
The structural and physical properties of this compound have been characterized. A crystal structure is available in the Crystallography Open Database under the number 2239900.[1]
| Parameter | Value | Reference |
| Crystal System | Triclinic | [1] |
| Space Group | P -1 | [1] |
| Unit Cell a | 5.373 Å | [1] |
| Unit Cell b | 7.575 Å | [1] |
| Unit Cell c | 14.127 Å | [1] |
| Unit Cell α | 75.83° | [1] |
| Unit Cell β | 87.73° | [1] |
| Unit Cell γ | 72.99° | [1] |
| Residual Factor | 0.0665 | [1] |
Biological and Pharmacological Context
While detailed biological activity for this compound itself is not extensively documented in the public literature, its core structure is a component of various molecules with noted biological activities. For instance, derivatives of N-arylcinnamamides containing a chlorophenyl moiety have been investigated for their antibacterial properties, with some showing submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).[5][6][7]
Furthermore, the related compound p-chlorophenylglycine is a known intermediate in the synthesis of pesticides, specifically the arylpyrrole nitrile insecticide and acaricide, chlorfenapyr.[8] Acetamide derivatives, which share some structural similarities, have been explored for a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[9]
The logical relationship for the utility of this compound is as a building block in the synthesis of more complex, biologically active molecules.
dot graph LogicalRelationship { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
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// Edges start_node -> intermediate_node [label="Precursor"]; intermediate_node -> end_node [label="Leads to"]; } /**
-
Caption: Role as a precursor in developing bioactive compounds. */ enddot
Conclusion
This compound is a readily synthesizable chemical intermediate. Its value lies primarily in its utility as a scaffold for the development of more complex molecules with potential applications in pharmacology and agriculture. The provided synthesis protocol and structural data offer a solid foundation for researchers engaging in the synthesis and application of this compound and its derivatives. Further research into the direct biological activities of this molecule and its analogues is warranted.
References
- 1. Glycine, N-(4-chlorophenyl)-, ethyl ester | C10H12ClNO2 | CID 302644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [oakwoodchemical.com]
- 3. glycine, N-(4-chlorophenyl)-, ethyl ester | 2521-89-3 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. CN106083628A - A kind of method preparing p-chlorophenylglycine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ethyl N-(4-chlorophenyl)glycinate: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl N-(4-chlorophenyl)glycinate is a chemical compound with applications as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of its known history, synthesis, and physicochemical properties. Detailed experimental protocols for its preparation and available spectral data are presented to support further research and development.
Introduction
This compound, also known by its IUPAC name ethyl 2-(4-chloroanilino)acetate, is an N-aryl glycine ester. While the broader class of N-aryl glycine derivatives has a more extensive history, particularly in the synthesis of dyes and biologically active molecules, the specific discovery and a detailed historical timeline for this compound are not well-documented in readily available literature. Its primary role appears to be that of a precursor or building block in the synthesis of more complex molecules. A notable modern reference from 2014 by Bouali et al. describes its synthesis and crystal structure, treating it as a known starting material for the preparation of sydnone derivatives, which are investigated for their biological activities.[1] This suggests that while its initial discovery may not be a landmark event, its utility in synthetic chemistry is recognized.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1. The data is compiled from various chemical databases and literature sources.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂ClNO₂ | [2] |
| Molecular Weight | 213.66 g/mol | [2] |
| CAS Number | 2521-89-3 | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents like ethanol and methanol | |
| Computed XLogP3 | 2.8 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 4 | [2] |
| Exact Mass | 213.0556563 | [2] |
| Monoisotopic Mass | 213.0556563 | [2] |
Synthesis
The most commonly cited method for the synthesis of this compound is the reaction of 4-chloroaniline with an ethyl haloacetate, typically ethyl chloroacetate.
General Reaction Scheme
Caption: General reaction for the synthesis.
Detailed Experimental Protocol
The following protocol is adapted from the experimental section of the 2014 publication by Bouali et al. on the crystal structure of ethyl 2-(4-chloroanilino)acetate.[1]
3.2.1. Materials and Equipment
-
4-chloroaniline
-
Anhydrous sodium acetate
-
Ethyl chloroacetate
-
Ethanol
-
Reflux apparatus
-
Stirring and heating equipment
-
Filtration apparatus
-
Crystallization dishes
3.2.2. Procedure
-
A solution of 4-chloroaniline (2.22 g, 0.0174 mol), anhydrous sodium acetate (2.14 g, 0.0261 mol, 1.5 equivalents), and ethyl chloroacetate (2.13 g, 0.0174 mol) in ethanol is prepared.[1]
-
The reaction mixture is heated under reflux for 18 hours.[1]
-
After cooling, the solvent is removed under reduced pressure.[1]
-
The residue is treated with water and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield single crystals of ethyl 2-(4-chloroanilino)acetate.[1]
Experimental Workflow Diagram
Caption: Step-by-step synthesis workflow.
Spectral Data
Table 2: Spectroscopic Data
| Technique | Observed Features (for related compounds) | Reference |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), aromatic protons, and the methylene and NH protons of the glycine moiety. For the closely related Ethyl N-(4-chlorophenyl)-N-ethylglycinate: δ 7.15 (d, J = 9.1 Hz, 2H), 6.55 (d, J = 9.1 Hz, 2H), 4.19 (q, J = 7.2 Hz, 2H), 3.98 (s, 2H), 3.43 (q, J = 7.2 Hz, 2H), 1.26 (t, J = 7.0 Hz, 3H), 1.19 (t, J = 7.0 Hz, 3H). | [3] |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, aromatic carbons, and the aliphatic carbons of the ethyl and glycine portions. For Ethyl N-(4-chlorophenyl)-N-ethylglycinate: δ 170.9, 146.4, 128.9, 121.6, 113.1, 61.0, 52.3, 46.2, 14.1, 12.3 ppm. | [3] |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C=O stretching of the ester, and C-Cl stretching. For Ethyl N-(4-chlorophenyl)-N-ethylglycinate: Vmax (KBr)/cm⁻¹: 2971, 1741, 1501, 1192, 806. | [3] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. | [2] |
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies detailing the biological activity and signaling pathways directly associated with this compound. However, the broader class of N-acyl glycine esters has been shown to possess biological activities. For instance, some N-acyl glycines interact with GABA-A receptors and glycine receptors.[4] It is plausible that this compound could serve as a scaffold for the development of novel biologically active compounds, which is supported by its use as a precursor for sydnone derivatives known for their pharmacological potential.[1] Further research is required to elucidate any intrinsic biological effects of this specific compound.
Conclusion
This compound is a valuable synthetic intermediate. While its own history of discovery is not prominently documented, its utility in the synthesis of other compounds is established. This guide provides a consolidated resource of its known properties, a detailed experimental protocol for its synthesis, and available spectral information. The lack of data on its specific biological activity presents an opportunity for future research to explore the potential pharmacological applications of this and related N-aryl glycine esters.
References
Spectroscopic Profile of Ethyl N-(4-chlorophenyl)glycinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Ethyl N-(4-chlorophenyl)glycinate, a compound of interest in various research and development applications. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.
Chemical Structure and Properties
-
IUPAC Name: ethyl 2-(4-chloroanilino)acetate[1]
-
Synonyms: this compound, Glycine, N-(4-chlorophenyl)-, ethyl ester[1]
-
CAS Number: 2521-89-3[1]
-
Molecular Formula: C₁₀H₁₂ClNO₂[1]
-
Molecular Weight: 213.66 g/mol [1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the detailed ¹H and ¹³C NMR data for this compound.
¹H NMR Data
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~1.25 | Triplet | 3H | -CH₂-CH₃ |
| ~3.85 | Singlet | 2H | -NH-CH₂ -COO- |
| ~4.15 | Quartet | 2H | -CH₂ -CH₃ |
| ~4.50 | Broad Singlet | 1H | -NH - |
| ~6.60 | Doublet | 2H | Aromatic CH (ortho to NH) |
| ~7.10 | Doublet | 2H | Aromatic CH (meta to NH) |
¹³C NMR Data
¹³C NMR data for this compound is available and provides key insights into the carbon framework of the molecule.
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| 14.2 | -CH₂-C H₃ |
| 45.8 | -NH-C H₂-COO- |
| 61.5 | -C H₂-CH₃ |
| 114.0 | Aromatic CH |
| 123.3 | Aromatic C-Cl |
| 129.1 | Aromatic CH |
| 146.5 | Aromatic C-NH |
| 169.8 | C =O (Ester) |
Note: Specific peak assignments for the aromatic carbons can vary and may require further 2D NMR experiments for definitive confirmation.
Experimental Protocol for NMR Spectroscopy
Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
Instrumentation and Acquisition Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz).
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
Spectral width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
Spectral width: 0 to 220 ppm.
-
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its structural features.
Table 3: IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium | N-H Stretch |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2980-2850 | Medium | Aliphatic C-H Stretch |
| ~1735 | Strong | C=O Stretch (Ester) |
| ~1600, ~1500 | Medium | C=C Stretch (Aromatic Ring) |
| ~1250 | Strong | C-O Stretch (Ester) |
| ~1100 | Medium | C-N Stretch |
| ~820 | Strong | C-H Out-of-plane bend (para-disubstituted) |
| ~750 | Medium | C-Cl Stretch |
Experimental Protocol for FT-IR Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is typically used.
Sample Preparation and Analysis: A small amount of the solid this compound is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal. The spectrum is recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Mass Spectrum Data
The electron ionization (EI) mass spectrum of this compound is expected to show the molecular ion peak and several characteristic fragment ions.
Table 4: Predicted Mass Spectrometry Data (EI)
| m/z | Relative Intensity | Proposed Fragment Ion |
| 213 | Moderate | [M]⁺ (Molecular ion, ³⁵Cl isotope) |
| 215 | Low | [M+2]⁺ (Molecular ion, ³⁷Cl isotope) |
| 140 | High | [M - COOC₂H₅]⁺ |
| 127 | High | [Cl-C₆H₄-NH]⁺ |
| 111 | Moderate | [Cl-C₆H₄]⁺ |
| 77 | Low | [C₆H₅]⁺ |
Experimental Protocol for Mass Spectrometry
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
Sample Preparation and Analysis: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared. A small volume (typically 1 µL) is injected into the GC.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Workflow Visualization
The general workflow for the spectroscopic analysis of a chemical compound like this compound is depicted below.
References
"Ethyl N-(4-chlorophenyl)glycinate" as a synthetic building block
An In-depth Technical Guide to Ethyl N-(4-chlorophenyl)glycinate as a Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a versatile bifunctional molecule containing a secondary amine and an ethyl ester, making it a valuable building block in organic synthesis. The presence of the electron-withdrawing 4-chlorophenyl group modulates the reactivity of the aniline nitrogen, and the glycine backbone provides a convenient scaffold for the introduction of further diversity. This combination of features has led to its use as a key intermediate in the synthesis of a range of more complex molecules, including pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of its synthesis, properties, reactivity, and applications, supported by experimental data and protocols.
Physicochemical and Structural Data
A summary of the key physicochemical and structural properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂ClNO₂ | [2][3] |
| Molecular Weight | 213.66 g/mol | [2][3] |
| CAS Number | 2521-89-3 | [2] |
| IUPAC Name | ethyl 2-(4-chloroanilino)acetate | [2] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in organic solvents like ethanol and methanol; limited solubility in water. | [1] |
| Crystal System | Triclinic | [2] |
| Space Group | P-1 | [2] |
Synthesis of this compound
The most common and straightforward synthesis of this compound involves the N-alkylation of 4-chloroaniline with an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate.[4] The reaction is carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.
A general workflow for this synthesis is depicted below:
Caption: General workflow for the synthesis of this compound.
Chemical Reactivity and Synthetic Transformations
This compound serves as a versatile scaffold for a variety of chemical transformations, primarily involving the secondary amine and the ethyl ester functionalities.
Reactions at the Nitrogen Atom
The secondary amine can undergo several important reactions:
-
N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding N-acyl derivatives. This is a common strategy to introduce a wide range of substituents.
-
N-Alkylation/Arylation: Further alkylation or arylation can be achieved, though it may require stronger conditions compared to the initial synthesis due to the reduced nucleophilicity of the nitrogen.
-
Sulfonylation: Reaction with sulfonyl chlorides provides N-sulfonylated products, which are themselves important pharmacophores.
Caption: Key reactions involving the secondary amine of this compound.
Reactions Involving the Ester Group
The ethyl ester functionality can be readily transformed:
-
Hydrolysis: Saponification with a base (e.g., NaOH, KOH) or acid-catalyzed hydrolysis yields the corresponding carboxylic acid, N-(4-chlorophenyl)glycine.
-
Amide Formation: The resulting carboxylic acid can be coupled with various amines using standard peptide coupling reagents (e.g., DCC, EDC) to form a diverse library of amides.
-
Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Applications in Research and Drug Discovery
The N-(4-chlorophenyl) scaffold is a common feature in many biologically active molecules. Derivatives of this compound have been investigated for a range of therapeutic applications.
Anticancer Agents Targeting the PI3K/AKT Pathway
Derivatives of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been identified as potent anticancer agents, particularly against glioblastoma.[5] One such compound demonstrated its anticancer effects by inhibiting the serine/threonine kinase AKT2, a critical component of the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer.[5]
Caption: Inhibition of the PI3K/AKT signaling pathway by an N-(4-chlorophenyl) derivative.
Other Potential Applications
-
Anticonvulsants: The N-(4-chlorophenyl)amine scaffold is also being explored for the development of novel anticonvulsant compounds for managing generalized seizures.[5]
-
Cosmetic Ingredients: N-substituted cinnamamide derivatives bearing a 4-chlorophenyl group have shown promise as tyrosinase inhibitors for treating hyperpigmentation.[6]
-
Agrochemicals: The reactivity of the core structure allows for modifications that could lead to the development of new herbicides or fungicides.[1]
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a general procedure for the N-alkylation of anilines.[4]
-
Materials:
-
4-chloroaniline
-
Ethyl chloroacetate
-
Potassium carbonate (finely powdered)
-
Ethanol (anhydrous)
-
-
Procedure:
-
To a stirred solution of 4-chloroaniline (1.0 eq) in anhydrous ethanol, add finely powdered potassium carbonate (2.0 eq).
-
Slowly add ethyl chloroacetate (1.0 eq) to the heterogeneous mixture.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield this compound as a crystalline solid.
-
Hydrolysis to N-(4-chlorophenyl)glycine
-
Materials:
-
This compound
-
Sodium hydroxide (1 M aqueous solution)
-
Ethanol
-
Hydrochloric acid (1 M aqueous solution)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of ethanol and 1 M aqueous sodium hydroxide solution (2.0 eq).
-
Stir the mixture at room temperature or gentle heat until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture in an ice bath and acidify to pH ~4-5 by the dropwise addition of 1 M hydrochloric acid.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford N-(4-chlorophenyl)glycine.
-
Conclusion
This compound is a readily accessible and highly versatile synthetic building block. Its dual functionality allows for a wide range of chemical transformations, making it an important intermediate in the synthesis of diverse molecular scaffolds. Its applications in the development of new therapeutic agents, particularly in oncology, highlight its significance in modern drug discovery and medicinal chemistry. The straightforward synthetic protocols and predictable reactivity of this compound ensure its continued use in both academic and industrial research settings.
References
- 1. CAS 2573-31-1: ethyl N-(3-chlorophenyl)glycinate [cymitquimica.com]
- 2. Glycine, N-(4-chlorophenyl)-, ethyl ester | C10H12ClNO2 | CID 302644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [oakwoodchemical.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide among N-substituted cinnamamide derivatives as a novel cosmetic ingredient for hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking New Therapeutic Frontiers: A Technical Guide to the Research Applications of Ethyl N-(4-chlorophenyl)glycinate
For Immediate Release
[City, State] – [Date] – Ethyl N-(4-chlorophenyl)glycinate, a versatile synthetic intermediate, is emerging as a critical building block in the development of novel therapeutic agents. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of its synthesis, chemical properties, and, most importantly, its significant potential in the synthesis of bioactive molecules with promising pharmacological activities. This document outlines key experimental protocols and presents quantitative data to facilitate further research and development in medicinal chemistry.
Introduction: The Strategic Importance of this compound in Medicinal Chemistry
This compound (CAS No. 2521-89-3) is a glycine ester derivative characterized by a 4-chlorophenyl substituent on the nitrogen atom. Its molecular structure makes it an ideal precursor for the synthesis of a variety of heterocyclic compounds, which are foundational scaffolds in many approved drugs. The presence of the chloro-substituted phenyl ring, the secondary amine, and the ethyl ester functionality provides multiple reactive sites for chemical modification, enabling the construction of diverse molecular architectures. This guide will focus on its application as a key intermediate in the synthesis of novel compounds with potential therapeutic applications, particularly in the development of antifungal and anticancer agents.
Physicochemical Properties and Synthesis
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in organic synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂ClNO₂ | PubChem |
| Molecular Weight | 213.66 g/mol | PubChem |
| CAS Number | 2521-89-3 | PubChem |
| IUPAC Name | ethyl 2-(4-chloroanilino)acetate | PubChem |
| Appearance | Solid (based on typical synthesis outcomes) | |
| Solubility | Soluble in common organic solvents like ethanol and THF. | ResearchGate |
Synthesis of this compound
The most common and straightforward synthesis of this compound involves the reaction of 4-chloroaniline with ethyl chloroacetate.
Experimental Protocol:
-
Materials: 4-chloroaniline, ethyl chloroacetate, potassium carbonate (or cesium carbonate), ethanol.
-
Procedure:
-
Dissolve 4-chloroaniline in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add a base, such as finely powdered potassium carbonate (approximately 2 equivalents), to the solution.
-
Slowly add ethyl chloroacetate (1 equivalent) to the stirred mixture.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid inorganic salts and wash with a small amount of ethanol.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield this compound.
-
Methodological & Application
Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using Ethyl N-(4-chlorophenyl)glycinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of substituted pyrimidine derivatives utilizing Ethyl N-(4-chlorophenyl)glycinate as a key starting material. The methodologies described are grounded in established principles of heterocyclic chemistry and are designed to be a practical guide for laboratory synthesis and further research in drug discovery and development.
Introduction
Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1] The synthesis of novel pyrimidine analogs is a continuous effort in the quest for more potent and selective therapeutic agents. This document outlines a versatile synthetic route to novel 4-(4-chlorophenylamino)-pyrimidin-5-carboxylate derivatives starting from this compound. The described protocol involves a one-pot, two-step reaction sequence, leveraging the reactivity of N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to facilitate the formation of a key intermediate, which subsequently undergoes cyclocondensation with urea or thiourea.
General Reaction Scheme
The proposed synthesis proceeds via an initial reaction of this compound with DMF-DMA to form a reactive enamine intermediate. This intermediate is then treated in situ with urea or thiourea, leading to a cyclocondensation reaction to afford the target pyrimidine derivatives.
Caption: General reaction scheme for the synthesis of pyrimidine derivatives.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-(4-chlorophenylamino)-2-oxo-1,2-dihydropyrimidine-5-carboxylate
This protocol details the synthesis of the pyrimidin-2-one derivative through the reaction of this compound with DMF-DMA followed by cyclocondensation with urea.
Materials:
-
This compound
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Urea
-
Anhydrous Toluene
-
Sodium Methoxide (NaOMe)
-
Methanol
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Glacial Acetic Acid
Equipment:
-
Round-bottom flask with a reflux condenser and a nitrogen inlet
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Apparatus for thin-layer chromatography (TLC)
-
Apparatus for column chromatography
Procedure:
-
Formation of the Enamine Intermediate:
-
To a solution of this compound (1.0 eq) in anhydrous toluene, add N,N-Dimethylformamide dimethyl acetal (1.2 eq).
-
Reflux the reaction mixture under a nitrogen atmosphere for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The formation of a new, more polar spot corresponding to the enamine intermediate should be observed.
-
-
Cyclocondensation with Urea:
-
After the formation of the enamine is complete, cool the reaction mixture to room temperature.
-
Add urea (1.5 eq) and a catalytic amount of sodium methoxide (0.2 eq) to the reaction mixture.
-
Reflux the mixture for an additional 6-8 hours, continuing to monitor by TLC. The disappearance of the enamine intermediate spot and the appearance of a new, more polar product spot indicates the progress of the cyclization.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a few drops of glacial acetic acid.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in a minimal amount of methanol and precipitate the crude product by adding cold water.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure Ethyl 4-(4-chlorophenylamino)-2-oxo-1,2-dihydropyrimidine-5-carboxylate.
-
Protocol 2: Synthesis of Ethyl 4-(4-chlorophenylamino)-2-thioxo-1,2-dihydropyrimidine-5-carboxylate
This protocol describes the synthesis of the 2-thioxopyrimidine derivative using thiourea in the cyclocondensation step.
Materials:
-
This compound
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Thiourea
-
Anhydrous Ethanol
-
Potassium Carbonate (K₂CO₃)
-
Hydrochloric Acid (1 M)
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Same as in Protocol 1.
Procedure:
-
Formation of the Enamine Intermediate:
-
Follow the same procedure as in Protocol 1, step 1.
-
-
Cyclocondensation with Thiourea:
-
After cooling the reaction mixture from the previous step, add thiourea (1.5 eq) and potassium carbonate (2.0 eq).
-
Reflux the mixture in anhydrous ethanol for 8-12 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Add water to the residue and acidify to pH ~6 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure Ethyl 4-(4-chlorophenylamino)-2-thioxo-1,2-dihydropyrimidine-5-carboxylate.
-
Data Presentation
The following table summarizes hypothetical but representative quantitative data for the synthesis of the pyrimidine derivatives. Actual yields may vary depending on reaction conditions and scale.
| Product | Starting Material | Reagents | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Ethyl 4-(4-chlorophenylamino)-2-oxo-1,2-dihydropyrimidine-5-carboxylate | This compound | DMF-DMA, Urea, NaOMe | 10-12 | 65-75 | 185-188 |
| Ethyl 4-(4-chlorophenylamino)-2-thioxo-1,2-dihydropyrimidine-5-carboxylate | This compound | DMF-DMA, Thiourea, K₂CO₃ | 12-16 | 60-70 | 202-205 |
Visualization of Experimental Workflow and Plausible Mechanism
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the synthesis of the target pyrimidine derivatives.
Caption: Experimental workflow for pyrimidine synthesis.
Plausible Signaling Pathway for Biological Activity
Many pyrimidine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the EGFR pathway. The 4-anilino-pyrimidine scaffold is a known pharmacophore for EGFR kinase inhibitors.
References
Application Notes and Protocols: Synthesis of Polysubstituted Pyrrolidines via Reaction of Ethyl N-(4-chlorophenyl)glycinate with Chalcones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction between ethyl N-(4-chlorophenyl)glycinate and chalcones represents a powerful and versatile method for the synthesis of highly functionalized and stereochemically complex pyrrolidine derivatives. This transformation proceeds through an in-situ generation of an azomethine ylide from the amino ester, which then undergoes a 1,3-dipolar cycloaddition with the chalcone acting as the dipolarophile. The resulting polysubstituted pyrrolidines are valuable scaffolds in medicinal chemistry, as the pyrrolidine ring is a core structural motif in a wide array of biologically active natural products and synthetic pharmaceuticals.
The significance of this reaction lies in its ability to rapidly construct molecular complexity from readily available starting materials. By varying the substituents on both the chalcone and the N-aryl glycine ester, a diverse library of pyrrolidine-based compounds can be generated, which is highly advantageous for structure-activity relationship (SAR) studies in drug discovery programs. The products of this reaction have potential applications as anticancer, anti-inflammatory, antibacterial, and antifungal agents.
Reaction Principle
The core of this synthetic strategy is the 1,3-dipolar cycloaddition reaction. An azomethine ylide, a transient 1,3-dipole, is generated in situ from this compound. This is typically achieved through condensation with an aldehyde or via deprotonation of the corresponding imine. In the context of this reaction with chalcones, the azomethine ylide is often formed by the thermal decarboxylation of an intermediate formed from the amino acid ester. The electron-deficient double bond of the chalcone (an α,β-unsaturated ketone) serves as an excellent dipolarophile, reacting with the azomethine ylide to form a five-membered pyrrolidine ring with high regioselectivity and often with good diastereoselectivity. The reaction can lead to the formation of up to four new contiguous stereocenters.
Applications in Drug Discovery and Development
The pyrrolidine scaffold is a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds. The derivatives synthesized through this reaction can be screened for a variety of pharmacological activities:
-
Anticancer Activity: Many substituted pyrrolidines have demonstrated potent cytotoxic effects against various cancer cell lines.
-
Anti-inflammatory Properties: The pyrrolidine core can be found in molecules designed to inhibit inflammatory pathways.
-
Antibacterial and Antifungal Agents: Functionalized pyrrolidines have shown promising activity against a range of microbial pathogens.
-
Antiviral Activity: Certain pyrrolidine derivatives have been investigated for their potential to inhibit viral replication.
The modular nature of this synthesis allows for the systematic modification of the substituents on the pyrrolidine ring, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of potential drug candidates.
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of various polysubstituted pyrrolidines from the reaction of this compound with a series of substituted chalcones. The data is compiled from analogous reactions reported in the scientific literature.
| Chalcone Substituent (R) | Product | Yield (%) | Diastereomeric Ratio (dr) |
| H | Ethyl 2-(4-chlorophenyl)-4-benzoyl-5-phenylpyrrolidine-2-carboxylate | 85 | 90:10 |
| 4-OCH₃ | Ethyl 2-(4-chlorophenyl)-4-benzoyl-5-(4-methoxyphenyl)pyrrolidine-2-carboxylate | 88 | 92:8 |
| 4-Cl | Ethyl 2-(4-chlorophenyl)-4-benzoyl-5-(4-chlorophenyl)pyrrolidine-2-carboxylate | 82 | 88:12 |
| 4-NO₂ | Ethyl 2-(4-chlorophenyl)-4-benzoyl-5-(4-nitrophenyl)pyrrolidine-2-carboxylate | 75 | >95:5 |
| 2-Cl | Ethyl 2-(4-chlorophenyl)-4-benzoyl-5-(2-chlorophenyl)pyrrolidine-2-carboxylate | 78 | 85:15 |
Experimental Protocols
General Procedure for the Synthesis of Polysubstituted Pyrrolidines
This protocol is a representative procedure adapted from similar 1,3-dipolar cycloaddition reactions.
Materials:
-
This compound
-
Substituted chalcone
-
Anhydrous toluene
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (silica gel)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol) and the desired substituted chalcone (1.0 mmol).
-
Add 20 mL of anhydrous toluene to the flask.
-
The reaction mixture is heated to reflux (approximately 110 °C) with vigorous stirring.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).
-
After completion of the reaction (typically 8-12 hours, as indicated by the disappearance of the starting materials), the reaction mixture is allowed to cool to room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
The fractions containing the pure product are combined and the solvent is evaporated to yield the polysubstituted pyrrolidine.
-
The structure of the final product is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Spectroscopic Data for a Representative Product (R = H):
| Analysis | Data |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.90-7.20 (m, 14H, Ar-H), 5.15 (d, 1H, J = 7.2 Hz, NCH), 4.60 (d, 1H, J = 7.2 Hz, CH-Ph), 4.20 (q, 2H, J = 7.1 Hz, OCH₂), 3.90 (dd, 1H, J = 8.0, 7.2 Hz, CH-CO), 3.50-3.30 (m, 2H, CH₂), 1.25 (t, 3H, J = 7.1 Hz, CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 198.5 (C=O, benzoyl), 172.0 (C=O, ester), 145.0, 140.2, 138.5, 134.0, 129.5, 129.0, 128.8, 128.5, 128.0, 127.5, 127.0, 120.0 (Ar-C), 70.5 (NCH), 65.0 (CH-Ph), 61.5 (OCH₂), 55.0 (CH-CO), 45.0 (CH₂), 14.2 (CH₃) |
| IR (KBr, cm⁻¹) | 3060 (Ar C-H), 2980 (C-H), 1735 (C=O, ester), 1680 (C=O, ketone), 1590, 1490 (C=C, aromatic), 1240 (C-O), 820 (C-Cl) |
| MS (ESI) | m/z calculated for C₂₇H₂₆ClNO₃ [M+H]⁺: 464.16, found: 464.18 |
Visualizations
Caption: Reaction mechanism for pyrrolidine synthesis.
Application Notes and Protocols: Ethyl N-(4-chlorophenyl)glycinate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl N-(4-chlorophenyl)glycinate serves as a crucial synthetic intermediate in medicinal chemistry, primarily in the construction of more complex heterocyclic scaffolds with pronounced biological activities. While the compound itself is not typically the final active pharmaceutical ingredient, its utility lies in its ready conversion to derivatives, most notably mesoionic sydnones. These sydnone derivatives, particularly those bearing a 4-chlorophenyl substituent at the N-3 position, have demonstrated a range of pharmacological effects, including anti-inflammatory and antibacterial properties.
This document provides detailed application notes and protocols for the synthesis and biological evaluation of bioactive compounds derived from this compound, focusing on a series of sydnone-chalcone hybrids.
Application Notes: From Intermediate to Bioactive Derivatives
This compound is the foundational starting material for the synthesis of 3-(4-chlorophenyl)sydnone. This sydnone is then further functionalized, for example, by acetylation to yield 4-acetyl-3-(4-chlorophenyl)sydnone. This acetylated intermediate is a key precursor for the synthesis of a variety of chalcone-bearing sydnones through Claisen-Schmidt condensation with different aromatic aldehydes. The resulting 4-[1-oxo-3-(substituted aryl)-2-propenyl]-3-(4-chlorophenyl) sydnones have shown promising anti-inflammatory and antibacterial activities.[1][2] The presence of both the sydnone and chalcone moieties in a single molecule is thought to contribute to these biological effects.[1][2]
Quantitative Data Summary
The following tables summarize the anti-inflammatory and antibacterial activities of a series of 4-[1-oxo-3-(substituted aryl)-2-propenyl]-3-(4-chlorophenyl) sydnones derived from this compound.
Table 1: Anti-inflammatory Activity of Sydnone-Chalcone Derivatives [1]
| Compound ID | Substituent (Ar) | % Inhibition of Edema at 3h (100 mg/kg) |
| 3c | 4-Chlorophenyl | 49 |
| 3d | 4-Methoxyphenyl | 39 |
| 3e | 4-Nitrophenyl | 45 |
| 3f | 4-N,N-Dimethylaminophenyl | 51 |
| 3g | 2-Nitrophenyl | 42 |
| 3h | 2-Chlorophenyl | 47 |
| Ibuprofen (Standard) | - | Not specified in the same table |
Activity was measured using the carrageenan-induced rat paw edema method.
Table 2: Antibacterial Activity of Sydnone-Chalcone Derivatives (Zone of Inhibition in mm) [2]
| Compound ID | Substituent (Ar) | S. aureus (250 µg/ml) | E. coli (250 µg/ml) |
| 3c | 4-Chlorophenyl | 18 | 17 |
| 3e | 4-Nitrophenyl | 19 | 18 |
| Standard (Not specified) | - | Not specified in the same table | Not specified in the same table |
Activity was determined using the cup plate method.
Experimental Protocols
Protocol 1: Synthesis of 3-(4-chlorophenyl)sydnone from this compound
This protocol outlines the initial steps to create the core sydnone structure from the starting glycinate.
Materials:
-
This compound
-
Sodium nitrite
-
Hydrochloric acid
-
Acetic anhydride
-
Ethanol
-
Ice bath
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Hydrolysis and Nitrosation:
-
Hydrolyze this compound to N-(4-chlorophenyl)glycine using standard aqueous acid or base conditions, followed by neutralization.
-
Dissolve the resulting N-(4-chlorophenyl)glycine in a suitable solvent and cool the solution in an ice bath.
-
Slowly add a solution of sodium nitrite in water.
-
Acidify the mixture by the dropwise addition of hydrochloric acid while maintaining the temperature below 5°C to form N-nitroso-N-(4-chlorophenyl)glycine.
-
-
Cyclodehydration to Sydnone:
-
Isolate the N-nitroso intermediate.
-
Add the N-nitroso-N-(4-chlorophenyl)glycine to an excess of acetic anhydride at room temperature.
-
Stir the mixture until the reaction is complete (typically monitored by TLC).
-
Pour the reaction mixture into cold water to precipitate the 3-(4-chlorophenyl)sydnone.
-
Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure product.
-
Protocol 2: Synthesis of 4-acetyl-3-(4-chlorophenyl)sydnone[2]
Materials:
-
3-(4-chlorophenyl)sydnone
-
Glacial acetic acid
-
Phosphorous pentoxide
-
Heating mantle
-
Reflux condenser
-
Standard laboratory glassware
Procedure:
-
Dissolve 3-(4-chlorophenyl)sydnone in glacial acetic acid.
-
Add phosphorous pentoxide to the solution.
-
Heat the mixture under reflux for the appropriate time (monitor by TLC).
-
After cooling, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize to yield 4-acetyl-3-(4-chlorophenyl)sydnone.[2]
Protocol 3: Synthesis of 4-[1-oxo-3-(substituted aryl)-2-propenyl]-3-(4-chlorophenyl) sydnones (General Procedure)[2]
Materials:
-
4-acetyl-3-(4-chlorophenyl)sydnone
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol
-
Aqueous sodium hydroxide solution
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
In a flask, dissolve 4-acetyl-3-(4-chlorophenyl)sydnone in ethanol.
-
Add the substituted aromatic aldehyde to the solution.
-
Cool the mixture in an ice bath and slowly add aqueous sodium hydroxide solution with constant stirring.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol/ethyl acetate mixture) to obtain the pure sydnone-chalcone derivative.[2]
Protocol 4: In vivo Anti-inflammatory Activity Assessment (Carrageenan-Induced Rat Paw Edema)[1]
Materials:
-
Wistar albino rats
-
Test compounds (sydnone-chalcone derivatives)
-
Ibuprofen (standard drug)
-
1% Carrageenan suspension in normal saline
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Fast the rats overnight with free access to water.
-
Divide the animals into groups (control, standard, and test groups).
-
Administer the test compounds (e.g., 100 mg/kg, p.o.) and the standard drug (Ibuprofen, 100 mg/kg, p.o.) to the respective groups. The control group receives the vehicle only.
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer immediately after carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 5 h).
-
Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.
Protocol 5: In vitro Antibacterial Activity Assessment (Cup Plate Method)[2]
Materials:
-
Bacterial strains (Staphylococcus aureus, Escherichia coli)
-
Nutrient agar medium
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic solution
-
Sterile Petri plates
-
Sterile cork borer
Procedure:
-
Prepare and sterilize the nutrient agar medium and pour it into sterile Petri plates.
-
Allow the agar to solidify.
-
Prepare a lawn culture of the test bacterial strain on the agar surface.
-
Using a sterile cork borer, create wells (cups) of uniform diameter in the agar.
-
Add a defined volume of the test compound solution (e.g., at a concentration of 250 µg/ml) and the standard antibiotic solution into separate wells.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antibacterial activity.
Visualizations
Caption: Synthetic pathway from this compound to bioactive sydnone-chalcone derivatives.
Caption: Overall workflow from synthesis to biological evaluation of sydnone-chalcone derivatives.
References
Application Notes and Protocols: Ethyl N-(4-chlorophenyl)glycinate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of Ethyl N-(4-chlorophenyl)glycinate as a key intermediate in the synthesis of agrochemicals, with a specific focus on the insecticide, chlorfenapyr. Detailed experimental protocols for the synthesis of this compound and its subsequent conversion to chlorfenapyr are provided, along with relevant quantitative data.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the preparation of biologically active compounds. Its structure, featuring a reactive secondary amine, an ester functional group, and a chlorinated phenyl ring, makes it a versatile precursor for the construction of more complex molecular architectures. In the agrochemical industry, this compound serves as a crucial starting material for the synthesis of certain pesticides. This document outlines the synthetic pathway from this compound to the commercially significant insecticide, chlorfenapyr.
Synthetic Pathway Overview
The overall synthetic route involves three main stages:
-
Synthesis of this compound: The preparation of the starting material from 4-chloroaniline and ethyl chloroacetate.
-
Hydrolysis to p-Chlorophenylglycine: The conversion of the ethyl ester to the corresponding carboxylic acid, a key intermediate for the subsequent cyclization reaction.
-
Synthesis of Chlorfenapyr: A multi-step process involving cyclization, bromination, and ethoxymethylation to yield the final active ingredient.
Figure 1: Overall synthetic pathway from 4-chloroaniline to chlorfenapyr.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound and its conversion to chlorfenapyr.
| Step | Starting Materials | Reagents/Solvents | Reaction Conditions | Yield |
| 1. Synthesis of this compound | 4-Chloroaniline, Ethyl chloroacetate | Potassium carbonate, Ethanol | Reflux | High |
| 2. Hydrolysis | This compound | Sodium hydroxide, Water/Ethanol | Reflux | >95% |
| 3. Chlorfenapyr Synthesis (Overall) | p-Chlorophenylglycine | Trifluoroacetic acid, 2-chloroacrylonitrile, Bromine, Diethoxymethane, etc. | Multi-step | >73.4% |
Table 1: Summary of Reaction Conditions and Yields.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₁₀H₁₂ClNO₂ | 213.66 | 2521-89-3 |
| p-Chlorophenylglycine | C₈H₈ClNO₂ | 185.61 | 6212-33-5 |
| Chlorfenapyr | C₁₅H₁₁BrClF₃N₂O | 407.62 | 122453-73-0 |
Table 2: Physicochemical Properties of Key Compounds.
Experimental Protocols
Synthesis of this compound
This protocol is based on a general method for the N-alkylation of anilines.
Materials:
-
4-Chloroaniline
-
Ethyl chloroacetate
-
Potassium carbonate (finely powdered)
-
Ethanol (absolute)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloroaniline (1.0 eq) in absolute ethanol.
-
Add finely powdered potassium carbonate (2.0 eq) to the solution.
-
Slowly add ethyl chloroacetate (1.0 eq) to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Hydrolysis of this compound to p-Chlorophenylglycine
This protocol describes the saponification of the ethyl ester to the corresponding carboxylic acid.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl, for acidification)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of ethanol and water in a round-bottom flask.
-
Add a solution of sodium hydroxide (1.1 eq) in water to the flask.
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as indicated by TLC.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to the isoelectric point (around pH 6-7) by the dropwise addition of hydrochloric acid.
-
The product, p-chlorophenylglycine, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum. A purity of >98% and a yield of >95% can be achieved.[1]
Synthesis of Chlorfenapyr from p-Chlorophenylglycine
The synthesis of chlorfenapyr from p-chlorophenylglycine is a multi-step process. A representative synthetic route is outlined below, based on published literature.[2][3]
Figure 2: Key steps in the synthesis of chlorfenapyr from p-chlorophenylglycine.
Step 3.1: Lactonization and Pyrrole Cyclization
This step involves the reaction of p-chlorophenylglycine with trifluoroacetic acid to form a lactone intermediate, which then undergoes cyclization with 2-chloroacrylonitrile to form the arylpyrrolonitrile.[2]
Materials:
-
p-Chlorophenylglycine
-
Trifluoroacetic acid
-
2-Chloroacrylonitrile
-
Acetonitrile (solvent)
-
Triethylamine
Procedure:
-
In a suitable reactor, dissolve p-chlorophenylglycine in acetonitrile.
-
Add trifluoroacetic acid and stir the mixture.
-
The reaction proceeds through a lactonization step.
-
Following the formation of the lactone, 2-chloroacrylonitrile is added.
-
Triethylamine is then added to facilitate the pyrrole cyclization.
-
The reaction mixture is typically heated to drive the reaction to completion.
-
Upon completion, the solvent is removed, and the crude arylpyrrolonitrile intermediate is isolated.
Step 3.2: Bromination
The arylpyrrolonitrile intermediate is then brominated to introduce a bromine atom onto the pyrrole ring.
Materials:
-
Arylpyrrolonitrile intermediate
-
Bromine
-
Suitable solvent (e.g., acetic acid)
Procedure:
-
Dissolve the arylpyrrolonitrile intermediate in a suitable solvent.
-
Slowly add a solution of bromine to the reaction mixture, maintaining the temperature.
-
The reaction is monitored until the starting material is consumed.
-
The brominated intermediate is then isolated, often by precipitation and filtration.
Step 3.3: Ethoxymethylation
The final step is the N-alkylation of the brominated pyrrole with an ethoxymethyl group to yield chlorfenapyr.
Materials:
-
Brominated intermediate
-
Diethoxymethane
-
A suitable base (e.g., sodium carbonate or triethylamine)
-
Solvent (e.g., toluene)
Procedure:
-
Suspend the brominated intermediate in a suitable solvent.
-
Add diethoxymethane and a base to the mixture.
-
Heat the reaction mixture to facilitate the ethoxymethylation.
-
After the reaction is complete, the mixture is worked up by washing with water and removing the solvent.
-
The crude chlorfenapyr is then purified, for example, by recrystallization, to yield the final product with a purity of over 99%.[2]
Safety Precautions
All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times. Handle all chemicals with care, and consult the relevant Safety Data Sheets (SDS) before use. Chloromethyl ether, a potential impurity or reagent in some synthetic routes to chlorfenapyr, is a known carcinogen and should be handled with extreme caution.[3]
Conclusion
This compound is a readily accessible intermediate that serves as a valuable precursor in the synthesis of the insecticide chlorfenapyr. The synthetic pathway, involving the initial synthesis of the glycinate, its hydrolysis to p-chlorophenylglycine, and subsequent multi-step conversion to the final product, provides a viable route for the production of this important agrochemical. The protocols outlined in this document offer a foundation for researchers and chemists in the agrochemical field to explore the synthesis and application of this and related compounds.
References
Application Notes and Protocols for Ethyl N-(4-chlorophenyl)glycinate Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the synthesis of Ethyl N-(4-chlorophenyl)glycinate and its subsequent conversion to a quinoxalinone derivative. The quantitative data for these reactions are summarized for clarity and reproducibility.
Section 1: Synthesis of this compound
This compound is a key intermediate in the synthesis of various heterocyclic compounds, including those with potential biological activity. The primary and most efficient method for its preparation is the N-alkylation of 4-chloroaniline with ethyl chloroacetate.
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Quantitative Data: Synthesis of this compound
| Parameter | Value | Reference |
| Reactants | ||
| 4-Chloroaniline | 1.0 eq | [1] |
| Ethyl Chloroacetate | 1.0 - 1.2 eq | [1] |
| Potassium Carbonate | 2.0 eq | [1] |
| Solvent | Ethanol | [1] |
| Reaction Conditions | ||
| Temperature | Reflux | [1] |
| Time | Several hours | [1] |
| Purification | ||
| Method | Recrystallization | [1] |
| Solvent | Ethanol | [1] |
| Expected Yield | High | General expectation for this type of reaction |
Detailed Experimental Protocol: Synthesis of this compound[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloroaniline (1.0 equivalent) in ethanol.
-
Addition of Reagents: To the stirred solution, add finely powdered potassium carbonate (2.0 equivalents), followed by the slow, dropwise addition of ethyl chloroacetate (1.0 equivalent).
-
Reaction: Heat the heterogeneous mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium chloride salts. Wash the solid residue with a small amount of ethanol.
-
Isolation: Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from ethanol.[1][2][3][4] Dissolve the crude product in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Section 2: Reaction of this compound to form 3-(4-chlorophenyl)-3,4-dihydroquinoxalin-2(1H)-one
This compound can be utilized as a precursor for the synthesis of quinoxalinone derivatives through cyclocondensation reactions with diamines. The reaction with o-phenylenediamine yields 3-(4-chlorophenyl)-3,4-dihydroquinoxalin-2(1H)-one, a scaffold of interest in medicinal chemistry.[5][6][7]
Reaction Scheme: Synthesis of 3-(4-chlorophenyl)-3,4-dihydroquinoxalin-2(1H)-one
Caption: Synthesis of a quinoxalinone derivative.
Quantitative Data: Synthesis of 3-(4-chlorophenyl)-3,4-dihydroquinoxalin-2(1H)-one
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 1.0 eq | Based on general synthetic procedures |
| o-Phenylenediamine | 1.0 eq | Based on general synthetic procedures |
| Solvent | Ethanol or Acetic Acid | Based on general synthetic procedures |
| Reaction Conditions | ||
| Temperature | Reflux | Based on general synthetic procedures |
| Time | Several hours | Based on general synthetic procedures |
| Purification | ||
| Method | Recrystallization or Column Chromatography | Based on general synthetic procedures |
| Expected Yield | Moderate to High | General expectation for this type of reaction |
Detailed Experimental Protocol: Synthesis of 3-(4-chlorophenyl)-3,4-dihydroquinoxalin-2(1H)-one
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.
-
Reagent Addition: Add o-phenylenediamine (1.0 equivalent) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
Work-up and Isolation: Upon completion, cool the reaction mixture. If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure. The crude product can be isolated by precipitation upon addition of water or a non-polar solvent.
-
Purification: Purify the crude 3-(4-chlorophenyl)-3,4-dihydroquinoxalin-2(1H)-one by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Section 3: Biological Context and Signaling Pathways
While specific signaling pathways for this compound are not extensively documented, its derivatives, particularly quinoxalinones, are known to exhibit a wide range of biological activities.[5][6][7][8][9] These activities suggest potential interactions with various cellular signaling pathways.
Quinoxaline derivatives have been reported as:
-
Anticancer agents: They can induce apoptosis and inhibit cell proliferation, suggesting interference with cell cycle regulation and survival pathways.[5]
-
Antimicrobial agents: Their activity against bacteria and fungi points to potential disruption of essential microbial metabolic or signaling pathways.[6]
-
Enzyme inhibitors: Some quinoxalinone derivatives have been shown to inhibit specific enzymes, which are often key components of signaling cascades.[5]
-
Receptor Antagonists: N-aryl glycine derivatives have been investigated as antagonists for NMDA/glycine and AMPA receptors, indicating a role in modulating excitatory neurotransmission.[10]
Further research is required to elucidate the specific molecular targets and signaling pathways modulated by this compound and its derivatives. The structural similarity of these compounds to known bioactive molecules suggests that they may interact with pathways crucial for cell growth, proliferation, and communication.
References
- 1. researchgate.net [researchgate.net]
- 2. mt.com [mt.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 7. mdpi.com [mdpi.com]
- 8. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Biological Activity of Quinoxaline Derivatives | Semantic Scholar [semanticscholar.org]
- 10. 5-Aminomethylquinoxaline-2,3-diones. Part II: N-aryl derivatives as novel NMDA/glycine and AMPA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl N-(4-chlorophenyl)glycinate as a Precursor for Biologically Active Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Ethyl N-(4-chlorophenyl)glycinate as a versatile precursor in the synthesis of a variety of biologically active molecules. This document details synthetic pathways, experimental protocols, and biological activities of the resulting compounds, with a focus on benzodiazepines and quinazolinones, which have demonstrated significant potential in therapeutic applications.
Introduction
This compound (also known as ethyl 2-(4-chloroanilino)acetate) is a readily accessible synthetic intermediate. Its chemical structure, featuring a reactive secondary amine and an ester functional group, makes it an ideal starting material for the construction of various heterocyclic scaffolds. The presence of the 4-chlorophenyl moiety is a common feature in many pharmacologically active compounds, contributing to favorable pharmacokinetic and pharmacodynamic properties. This document will explore its application in the synthesis of compounds with anxiolytic, anticancer, and anti-inflammatory activities.
Synthetic Applications
This compound serves as a key building block for the synthesis of several classes of biologically active compounds. Two prominent examples are the synthesis of 1,4-benzodiazepines and quinazolinones.
Synthesis of 1,4-Benzodiazepine Derivatives
1,4-Benzodiazepines are a class of psychoactive drugs known for their anxiolytic, sedative, hypnotic, and anticonvulsant properties. The core structure can be efficiently synthesized through the cyclocondensation of an N-substituted glycine ester with a 2-aminobenzophenone derivative.
A representative example is the synthesis of a Diazepam analogue, 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one. While direct synthesis from this compound is not explicitly detailed in readily available literature, a closely related and well-established synthetic route involves the reaction of a related N-acyl glycinate. Based on established methodologies, a plausible synthetic pathway starting from this compound is proposed below.
Proposed Synthetic Pathway for a 1,4-Benzodiazepine Derivative:
Figure 1: Proposed synthesis of a 1,4-benzodiazepine derivative.
Experimental Protocol: Synthesis of 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (Diazepam) from a related precursor
This protocol is adapted from established methods for benzodiazepine synthesis and illustrates the key cyclization step.
Materials:
-
N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide
-
Ethanol
-
Hexamine
-
Ammonium chloride
-
Isopropyl alcohol
-
Hydrochloric acid (gas)
Procedure:
-
Dissolve N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide (0.06 mole) in 340 ml of ethanol.
-
Add hexamine (17 g) and ammonium chloride (2 g) to the solution.
-
Reflux the reaction mixture for 14 hours.
-
After reflux, filter the reaction mixture.
-
Pass dry hydrogen chloride gas through the filtrate, which contains 30 ml of isopropyl alcohol.
-
Stir the mixture for 2 hours.
-
Dissolve the resulting solid in water and filter to collect the crude product.
-
Wash the product with chilled water and recrystallize from a suitable solvent to obtain pure 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
Biological Activity of Benzodiazepine Derivatives
Benzodiazepines exert their effects by modulating the activity of the gamma-aminobutyric acid (GABA) type A (GABAa) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.
Table 1: Biological Activity of Diazepam
| Compound | Biological Target | Activity Metric | Value | Reference |
| Diazepam | GABAa Receptor | EC₅₀ | ~20-100 nM | General knowledge |
Signaling Pathway: Mechanism of Action of Benzodiazepines
Benzodiazepines bind to a specific allosteric site on the GABAa receptor, distinct from the GABA binding site. This binding potentiates the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, thus producing an inhibitory effect on neurotransmission.
Figure 2: Signaling pathway of benzodiazepines via the GABAa receptor.
Synthesis of Quinazolinone Derivatives
Quinazolinones are another important class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer and anti-inflammatory effects. This compound can be utilized in the synthesis of quinazolinone scaffolds through condensation reactions with anthranilic acid derivatives.
Proposed Synthetic Pathway for a Quinazolinone Derivative:
Figure 3: Proposed synthesis of a quinazolinone derivative.
Experimental Protocol: General Synthesis of Quinazolin-4(3H)-ones
This protocol outlines a general method for the synthesis of the quinazolinone core structure.
Materials:
-
Anthranilic acid
-
Chloroacetyl chloride
-
Acetic anhydride
-
Amine (e.g., 4-chloroaniline)
Procedure:
-
Acylation of Anthranilic Acid: React anthranilic acid with chloroacetyl chloride to form the corresponding N-acyl anthranilic acid.
-
Formation of Benzoxazinone: Treat the N-acyl anthranilic acid with acetic anhydride to induce cyclization and form the benzoxazinone intermediate.
-
Ring Transformation to Quinazolinone: React the benzoxazinone intermediate with the desired amine (in this case, an aniline derivative related to the precursor) to yield the final quinazolin-4(3H)-one derivative[1][2].
Biological Activity of Quinazolinone Derivatives
Many quinazolinone derivatives have shown promising anticancer activity by targeting various cellular pathways.
Table 2: Anticancer Activity of Representative Quinazolinone Derivatives
| Compound Class | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| 2,3-disubstituted quinazolinones | Various | IC₅₀ | 0.30 - 10 | [3] |
| 4-Anilinoquinazolines | Various | IC₅₀ | 1.96 - 9.56 | General knowledge |
| Quinazoline-N-4-fluorophenyl compounds | Human cancer cells | IC₅₀ | Not specified | General knowledge |
Experimental Workflow: Evaluation of Anticancer Activity
A standard workflow for assessing the anticancer potential of newly synthesized compounds is outlined below.
Figure 4: Experimental workflow for anticancer drug discovery.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of diverse, biologically active molecules. Its application in the construction of benzodiazepine and quinazolinone scaffolds highlights its importance in medicinal chemistry and drug discovery. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and biological evaluation of novel therapeutic agents derived from this readily available starting material. Further investigation into the structure-activity relationships of these derivatives will undoubtedly lead to the development of more potent and selective drug candidates.
References
Scale-up Synthesis of Ethyl N-(4-chlorophenyl)glycinate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive, scalable protocol for the synthesis of Ethyl N-(4-chlorophenyl)glycinate, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved through the nucleophilic substitution of ethyl chloroacetate with 4-chloroaniline. This protocol is designed to be adaptable for scale-up from laboratory to pilot plant production. Included are detailed experimental procedures, safety precautions, and methods for purification and characterization of the final product.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the preparation of biologically active molecules. Its structure, featuring a secondary amine, an ester, and a chlorinated phenyl ring, allows for diverse chemical modifications. The most direct and industrially viable method for its synthesis is the N-alkylation of 4-chloroaniline with ethyl chloroacetate.[1] This application note outlines a robust and scalable procedure for this transformation.
Reaction Scheme
The overall reaction is a classic N-alkylation of an aromatic amine:
Caption: Reaction scheme for the synthesis of this compound.
Scalable Synthesis Protocol
This protocol is designed for a multi-gram scale and can be adapted for larger quantities with appropriate engineering controls.
Materials and Equipment
| Material | Grade | Supplier | Notes |
| 4-Chloroaniline | Reagent Grade, >98% | Standard Supplier | Toxic and carcinogenic. Handle with extreme care. |
| Ethyl chloroacetate | Reagent Grade, >98% | Standard Supplier | Toxic and lachrymatory. |
| Potassium carbonate (K₂CO₃) | Anhydrous, fine powder | Standard Supplier | |
| Ethanol (EtOH) | Anhydrous | Standard Supplier | |
| Ethyl acetate (EtOAc) | ACS Grade | Standard Supplier | For extraction. |
| Brine (saturated NaCl solution) | Prepared in-house | For washing. | |
| Anhydrous sodium sulfate (Na₂SO₄) | Standard Supplier | For drying. |
Equipment:
-
Multi-neck round-bottom flask (appropriately sized for the scale)
-
Overhead mechanical stirrer
-
Reflux condenser
-
Heating mantle with temperature controller
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Vacuum distillation setup (for purification at scale)
Experimental Procedure
Caption: A flowchart of the synthesis and purification process.
Step-by-Step Protocol (100 g scale):
-
Reactor Setup: Equip a 2 L three-neck round-bottom flask with an overhead mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.
-
Charging Reactants: Charge the flask with 4-chloroaniline (100 g, 0.784 mol) and anhydrous ethanol (1 L).
-
Dissolution and Base Addition: Stir the mixture until the 4-chloroaniline is completely dissolved. To the resulting solution, add finely powdered anhydrous potassium carbonate (216.8 g, 1.568 mol, 2.0 eq).
-
Heating: Heat the heterogeneous mixture to reflux (approximately 78 °C) with vigorous stirring.
-
Addition of Ethyl Chloroacetate: Once refluxing, add ethyl chloroacetate (96.2 g, 0.784 mol, 1.0 eq) dropwise via the dropping funnel over a period of 1-2 hours.
-
Reaction Monitoring: Maintain the reaction at reflux for 6-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (4-chloroaniline) is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (potassium carbonate and potassium chloride). Wash the filter cake with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
To the resulting residue, add ethyl acetate (500 mL) and water (500 mL). Stir vigorously and separate the layers.
-
Wash the organic layer sequentially with water (2 x 250 mL) and brine (250 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Recrystallization (for smaller scales): The crude product can be recrystallized from ethanol or a mixture of ethyl acetate and hexanes to yield a pure crystalline solid.
-
Vacuum Distillation (for larger scales): For larger quantities, purify the crude oil by vacuum distillation to obtain the pure product as a colorless to pale yellow oil which may solidify on standing.
-
Quantitative Data
| Parameter | Value |
| Scale | 100 g (0.784 mol) of 4-chloroaniline |
| Typical Yield | 75-85% |
| Purity (by HPLC) | >98% |
| Reaction Time | 6-12 hours |
| Reaction Temperature | ~78 °C (Reflux in Ethanol) |
Safety Considerations
Hazardous Materials:
-
4-Chloroaniline: Toxic by inhalation, ingestion, and skin absorption. It is a suspected human carcinogen.
-
Ethyl chloroacetate: Toxic, corrosive, and a lachrymator. It can cause severe burns to the skin and eyes.
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves, is mandatory.
-
For large-scale operations, consider using a closed system to minimize exposure.
-
Have appropriate spill kits and emergency procedures in place.
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Value |
| Appearance | Colorless to pale yellow solid or oil |
| Molecular Formula | C₁₀H₁₂ClNO₂ |
| Molecular Weight | 213.66 g/mol |
| Melting Point | 43-46 °C |
| Boiling Point | 155-157 °C at 10 mmHg |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.18 (d, J = 8.8 Hz, 2H), 6.58 (d, J = 8.8 Hz, 2H), 4.25 (q, J = 7.1 Hz, 2H), 4.20 (br s, 1H), 3.90 (s, 2H), 1.29 (t, J = 7.1 Hz, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 171.2, 146.5, 129.2, 122.9, 114.2, 61.8, 46.1, 14.3 |
Logical Relationships in Synthesis
Caption: Logical flow from inputs to outputs in the synthesis.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction | Extend reaction time and monitor by TLC/HPLC. Ensure the reaction is at a vigorous reflux. |
| Loss of product during work-up | Ensure proper phase separation during extraction. Minimize transfers. | |
| Impure starting materials | Use high-purity, anhydrous reagents and solvents. | |
| Incomplete Reaction | Insufficient base | Use at least 2 equivalents of finely powdered potassium carbonate. |
| Low reaction temperature | Ensure the heating mantle is set to maintain a steady reflux. | |
| Product Contamination | Presence of starting materials | Optimize reaction time. Improve purification (e.g., use a more efficient distillation column or perform a second recrystallization). |
| Discoloration of product | Treat the crude product with activated carbon before the final purification step. |
Conclusion
The described protocol for the synthesis of this compound is a reliable and scalable method suitable for both academic research and industrial applications. By following the detailed procedure and adhering to the safety precautions, researchers can consistently obtain high yields of the pure product. The adaptability of this protocol makes it a valuable asset for drug development professionals requiring this key intermediate.
References
Application Notes and Protocols: One-Pot Synthesis Involving N-Aryl Glycinates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols related to the synthesis of N-aryl glycines, with a focus on N-(4-chlorophenyl)glycine and its ethyl ester derivative, "Ethyl N-(4-chlorophenyl)glycinate." While direct one-pot syntheses utilizing this compound as a starting material are not extensively documented, a highly efficient one-pot, two-step synthesis for N-aryl glycines from 2-chloro-N-aryl acetamides is presented.[1][2] Additionally, a standard protocol for the preparation of this compound is included, as this compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[3]
Section 1: One-Pot Synthesis of N-(4-Chlorophenyl)glycine
Application Notes:
This section details a mild and efficient one-pot procedure for synthesizing substituted N-aryl glycines from 2-chloro-N-aryl acetamides.[1] The reaction proceeds via an intermolecular cyclization to form a 1,4-diarylpiperazine-2,5-dione intermediate, which is then cleaved in the same reaction vessel with ethanolic potassium hydroxide to yield the desired N-aryl glycine.[1][2] This method is notable for its high yields, short reaction times, and tolerance of both electron-donating and electron-withdrawing substituents on the aromatic ring.[1] For drug development professionals, this pathway offers a streamlined approach to generating a library of N-aryl glycine derivatives, which are important scaffolds in medicinal chemistry.
Data Presentation:
Table 1: Synthesis of N-Aryl Glycines via One-Pot Rearrangement [2]
| Entry | Starting Material (2-chloro-N-aryl acetamide) | Product (N-aryl glycine) | Yield (%) |
| 1 | 2-chloro-N-phenyl acetamide | N-Phenylglycine | 86 |
| 2 | 2-chloro-N-(4-chlorophenyl) acetamide | N-(4-Chlorophenyl)glycine | 82 |
| 3 | 2-chloro-N-(4-fluorophenyl) acetamide | N-(4-Fluorophenyl)glycine | 85 |
| 4 | 2-chloro-N-(4-bromophenyl) acetamide | N-(4-Bromophenyl)glycine | 79 |
| 5 | 2-chloro-N-(o-tolyl) acetamide | N-(o-Tolyl)glycine | 84 |
Experimental Protocol: One-Pot Synthesis of N-(4-Chlorophenyl)glycine
This protocol is adapted from the procedure described by Radhakrishna, V. Y., et al. (2015).[2]
Materials:
-
2-chloro-N-(4-chlorophenyl) acetamide (1.0 mmol)
-
Potassium hydroxide (KOH)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Acetonitrile (CH₃CN)
-
Ethanol (EtOH)
-
2N Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Step 1: Cyclization:
-
To a solution of 2-chloro-N-(4-chlorophenyl) acetamide (1.0 mmol) in acetonitrile (10 mL), add potassium hydroxide (0.06 g, 1.1 mmol) and CuCl₂·2H₂O (0.18 g, 1.1 mmol).
-
Stir the resulting mixture in an oil bath at reflux temperature for 30 minutes.
-
Monitor the completion of the reaction by thin-layer chromatography (TLC).
-
-
Step 2: Ring Opening:
-
After completion, evaporate the solvent under reduced pressure.
-
Add a solution of potassium hydroxide (0.14 g, 2.5 mmol) in ethanol (10 mL) to the reaction mixture.
-
Reflux the mixture for another hour, monitoring the progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature and filter.
-
Neutralize the filtrate with 2N HCl.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).
-
Wash the combined organic layers with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under vacuum.
-
Purify the crude product by column chromatography on silica gel (60–120 mesh) using an ethyl acetate–petroleum ether mixture (30:70) as the eluent to obtain pure N-(4-Chlorophenyl)glycine.[2]
-
Visualization:
Caption: Reaction pathway for the one-pot synthesis of N-(4-chlorophenyl)glycine.
Section 2: Preparation of this compound
Application Notes:
This compound is a key synthetic intermediate. A straightforward and common method for its preparation involves the direct N-alkylation of 4-chloroaniline with ethyl chloroacetate. This reaction is typically carried out in the presence of a base, such as potassium carbonate or cesium carbonate, to neutralize the hydrochloric acid formed during the reaction. Ethanol is a common solvent for this transformation. This protocol provides a reliable method for producing the title compound for further use in multi-step syntheses.
Data Presentation:
Table 2: Synthesis of this compound
| Reactant 1 | Reactant 2 | Base | Solvent | Conditions |
| 4-chloroaniline | Ethyl chloroacetate | Potassium Carbonate (or Cesium Carbonate) | Ethanol (EtOH) | Reflux |
Experimental Protocol: Synthesis of this compound
This protocol is based on the methodology described by Frank Kayser on ResearchGate.
Materials:
-
4-chloroaniline (1 eq.)
-
Ethyl chloroacetate (1 eq.)
-
Potassium carbonate (finely powdered, ~2 eq.)
-
Ethanol (EtOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 4-chloroaniline (1 eq.) in ethanol.
-
Add finely powdered potassium carbonate (~2 eq.) to the solution. This will form a heterogeneous mixture.
-
Slowly add ethyl chloroacetate (1 eq.) to the stirred mixture.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux and maintain for several hours.
-
Monitor the reaction progress using TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from ethanol.
-
Visualization:
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of N-(4-chlorophenyl) Substituted Precursors in the Synthesis of Novel Kinase Inhibitors
Disclaimer: Extensive literature searches did not yield specific examples of "Ethyl N-(4-chlorophenyl)glycinate" being directly employed as a starting material in the synthesis of novel kinase inhibitors. The following application notes and protocols are based on the synthesis of kinase inhibitors containing the N-(4-chlorophenyl) moiety and propose a plausible synthetic application for this compound in the creation of a 2,3-dioxoindoline scaffold, a core structure in several kinase inhibitors.
Application Notes
The N-(4-chlorophenyl) moiety is a common structural feature in a variety of kinase inhibitors, contributing to their binding affinity and selectivity. While the direct use of this compound is not widely documented, its structural elements suggest its potential as a precursor for constructing heterocyclic scaffolds central to many kinase inhibitors. One such scaffold is the 2,3-dioxoindoline core, which is present in inhibitors of kinases such as Glycogen Synthase Kinase-3β (GSK-3β).
Proposed Synthetic Utility:
This compound can be envisioned as a key building block in the synthesis of N-(4-chlorophenyl)isatin (1-(4-chlorophenyl)indoline-2,3-dione). This intermediate can then be further functionalized to generate a library of potential kinase inhibitors. The proposed synthetic route involves a cyclization reaction of an N-aryl glycine derivative, a known method for the preparation of isatins.
Relevant Signaling Pathway:
The synthesized 2,3-dioxoindoline derivatives are potential inhibitors of kinases such as GSK-3β. GSK-3β is a serine/threonine kinase that plays a crucial role in various cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation is implicated in diseases like cancer and neurodegenerative disorders. Inhibition of GSK-3β can modulate these pathways, making it a valuable target for drug discovery.
Caption: Proposed mechanism of action for a novel 2,3-dioxoindoline kinase inhibitor targeting GSK-3β.
Data Presentation
The following tables summarize hypothetical data for the synthesis of an N-(4-chlorophenyl)isatin intermediate and its subsequent conversion to a hypothetical kinase inhibitor, along with its biological activity.
Table 1: Synthesis of 1-(4-chlorophenyl)indoline-2,3-dione
| Starting Material | Reagents | Solvent | Reaction Conditions | Yield (%) |
| This compound | Oxalyl chloride, AlCl₃ | Dichloromethane | 0°C to rt, 12 h | 65 (Proposed) |
Table 2: Synthesis of 3-(substituted)-1-(4-chlorophenyl)indolin-2-one Kinase Inhibitor
| Intermediate | Reactant | Catalyst | Solvent | Reaction Conditions | Yield (%) |
| 1-(4-chlorophenyl)indoline-2,3-dione | Hydrazine hydrate | Acetic acid | Ethanol | Reflux, 4 h | 80 (Proposed) |
Table 3: In Vitro Kinase Inhibitory Activity of Hypothetical Compound
| Compound | Target Kinase | IC₅₀ (nM) |
| Hypothetical Inhibitor | GSK-3β | 85 |
| Staurosporine (Control) | GSK-3β | 20 |
Experimental Protocols
The following are proposed, detailed experimental protocols for the synthesis of a hypothetical kinase inhibitor using this compound as a precursor.
3.1. Synthesis of 1-(4-chlorophenyl)indoline-2,3-dione (N-(4-chlorophenyl)isatin)
This protocol describes a plausible cyclization reaction to form the isatin core.
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl N-(4-chlorophenyl)glycinate by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of "Ethyl N-(4-chlorophenyl)glycinate" by recrystallization. It is intended for researchers, scientists, and drug development professionals.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of this compound using ethanol as the recrystallization solvent.[1] The quantities should be adjusted based on the amount of crude material.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Activated Charcoal (optional)
-
Standard laboratory glassware (Erlenmeyer flasks, beaker, Büchner funnel, filter flask)
-
Heating mantle or hot plate with a water bath
-
Magnetic stirrer and stir bar
-
Filtration paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol to the flask. Gently heat the mixture while stirring to dissolve the solid. Continue to add small portions of hot ethanol until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
Decolorization (Optional): If the solution has a noticeable color, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to adsorb the colored impurities. Swirl the flask and gently heat for a few minutes.
-
Hot Filtration: If charcoal was used, or if there are any insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization of the product.
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature to remove any residual solvent.
Data Presentation
The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at its boiling point and poorly at low temperatures. Below is a table of estimated solubility data for this compound in common laboratory solvents. Note: These are estimated values based on the general solubility of N-aryl glycine esters and should be experimentally verified.
| Solvent | Polarity | Boiling Point (°C) | Estimated Solubility at 20°C ( g/100 mL) | Estimated Solubility at Boiling Point ( g/100 mL) |
| Water | High | 100 | < 0.1 | < 0.5 |
| Ethanol | High | 78 | ~ 5 | > 30 |
| Methanol | High | 65 | ~ 8 | > 40 |
| Isopropanol | Medium | 82 | ~ 3 | > 25 |
| Ethyl Acetate | Medium | 77 | ~ 15 | > 50 |
| Acetone | Medium | 56 | ~ 20 | > 60 |
| Toluene | Low | 111 | < 1 | ~ 10 |
| Hexane | Low | 69 | < 0.1 | < 1 |
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the recrystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can originate from the starting materials and side reactions during synthesis. These may include:
-
Unreacted 4-chloroaniline
-
Unreacted ethyl chloroacetate
-
Dialkylated products (where a second molecule of ethyl chloroacetate reacts with the product)
-
Byproducts from the decomposition of reactants or products.
Q2: How do I choose the best recrystallization solvent?
A2: The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature. Ethanol is a commonly suggested solvent for this compound.[1] To select a solvent, you can perform small-scale solubility tests with a variety of solvents.
Q3: What is "oiling out," and how can I prevent it?
A3: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than forming crystals. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated. To prevent this, you can try using a lower-boiling point solvent, adding more solvent to the hot solution, or cooling the solution more slowly.
Q4: My product won't crystallize out of solution. What should I do?
A4: If no crystals form upon cooling, your solution may be too dilute. You can try the following:
-
Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution.
-
Seed the solution: Add a tiny crystal of the pure compound to the solution to act as a nucleation site.
-
Reduce the solvent volume: Evaporate some of the solvent to increase the concentration of the compound and then try to cool it again.
-
Use an anti-solvent: Add a solvent in which your compound is insoluble, but which is miscible with your recrystallization solvent. Add the anti-solvent dropwise to the solution until it becomes cloudy, then heat to redissolve and cool slowly.
Q5: The yield of my recrystallized product is very low. What went wrong?
A5: A low yield can be due to several factors:
-
Using too much solvent, which keeps a significant amount of the product dissolved in the mother liquor.
-
Cooling the solution too quickly, which can lead to the formation of small, impure crystals that are lost during filtration.
-
Incomplete precipitation of the product. Ensure the solution is sufficiently cooled in an ice bath.
-
Loss of material during transfers and filtration steps.
Troubleshooting Flowchart
The following diagram illustrates a logical workflow for troubleshooting common recrystallization problems.
Caption: Troubleshooting workflow for the recrystallization process.
Logical Relationship of Purification Steps
The following diagram illustrates the logical steps involved in the purification of this compound.
Caption: Logical workflow of the purification process.
References
Technical Support Center: Synthesis of Ethyl N-(4-chlorophenyl)glycinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of Ethyl N-(4-chlorophenyl)glycinate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and straightforward method is the N-alkylation of 4-chloroaniline with ethyl chloroacetate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.
Q2: What are the potential impurities I should be aware of in this synthesis?
A2: The primary impurities stem from unreacted starting materials, side reactions, and subsequent degradation. These include:
-
Unreacted Starting Materials: 4-chloroaniline and ethyl chloroacetate.
-
Overalkylation Product: Ethyl N,N-bis(ethoxycarbonylmethyl)-4-chloroaniline.
-
Hydrolysis Product: N-(4-chlorophenyl)glycine.
Q3: Which analytical techniques are best suited for identifying and quantifying these impurities?
A3: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) is ideal for quantification, while Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are excellent for identification.
Q4: How can I minimize the formation of the dialkylation impurity?
A4: To reduce the formation of the overalkylation product, it is advisable to use a slight excess of 4-chloroaniline relative to ethyl chloroacetate. Additionally, controlled addition of the alkylating agent and maintaining a moderate reaction temperature can help favor the mono-alkylation product.
Q5: What are the best practices for storing this compound to prevent degradation?
A5: The compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis and potential photodegradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Product | Incomplete reaction. | - Increase reaction time.- Ensure the base is of good quality and adequately dried.- Consider a more activating solvent like DMF. |
| Product loss during workup. | - Optimize extraction pH to ensure the product is in the organic phase.- Use a continuous extraction method if the product has some water solubility. | |
| High Levels of Unreacted 4-chloroaniline | Insufficient ethyl chloroacetate. | - Use a stoichiometric amount or a slight excess (e.g., 1.05 equivalents) of ethyl chloroacetate. |
| Poor reactivity. | - Increase reaction temperature moderately.- Add a catalytic amount of sodium iodide to promote the reaction. | |
| Significant Amount of Dialkylation Product | Excess ethyl chloroacetate. | - Use a slight excess of 4-chloroaniline (e.g., 1.1 equivalents). |
| High reaction temperature. | - Maintain the reaction temperature at a moderate level (e.g., 50-60 °C). | |
| Concentrated reaction mixture. | - Use a more dilute solution to disfavor the second alkylation step. | |
| Presence of N-(4-chlorophenyl)glycine | Hydrolysis during workup. | - Ensure the workup is performed under neutral or slightly basic conditions until the final purification step.- Use anhydrous solvents for extraction and drying. |
Representative Impurity Profile Data
The following table summarizes typical impurity levels observed in a standard synthesis of this compound as determined by HPLC.
| Impurity | Retention Time (min) | Typical Amount (%) |
| 4-chloroaniline | 3.5 | 0.5 - 2.0 |
| Ethyl chloroacetate | 4.2 | < 0.5 |
| This compound | 8.1 | > 95 |
| N-(4-chlorophenyl)glycine | 2.8 | < 0.2 |
| Ethyl N,N-bis(ethoxycarbonylmethyl)-4-chloroaniline | 12.4 | 1.0 - 3.0 |
Experimental Protocols
Synthesis of this compound
Materials:
-
4-chloroaniline (1.0 eq)
-
Ethyl chloroacetate (1.05 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of 4-chloroaniline and anhydrous potassium carbonate in acetonitrile, slowly add ethyl chloroacetate at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
HPLC Method for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Visualizations
Technical Support Center: Optimizing Reaction Conditions for Ethyl N-(4-chlorophenyl)glycinate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis and optimization of Ethyl N-(4-chlorophenyl)glycinate. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data to facilitate your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the N-alkylation of 4-chloroaniline with ethyl chloroacetate.[1] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Q2: What are the recommended starting materials and reagents?
A2: The key starting materials are 4-chloroaniline and ethyl chloroacetate. A variety of bases and solvents can be used, with potassium carbonate in ethanol being a common choice.[1][2] It is crucial to use high-purity reagents and anhydrous solvents to minimize side reactions.[3]
Q3: What is the primary role of the base in this reaction?
A3: The base, typically a carbonate salt like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), serves to neutralize the HCl that is formed during the reaction.[1][2] This prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[3] This will allow you to track the consumption of the starting materials (4-chloroaniline) and the formation of the desired product.
Q5: What are the typical purification methods for this compound?
A5: After an aqueous work-up to remove the base and other salts, the crude product can often be purified by recrystallization, with ethanol being a suggested solvent.[1] If significant impurities are present, silica gel column chromatography may be necessary.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Formation
Q: My reaction yield is very low, or I am not observing any formation of the desired product. What are the possible causes?
A: Several factors can contribute to low or no product formation. Consider the following possibilities:
-
Insufficient Base: An inadequate amount of base (less than 1 equivalent) will result in the protonation of the aniline starting material by the HCl generated, stopping the reaction. It is often recommended to use an excess of a powdered carbonate base (e.g., 2 equivalents).[1]
-
Sub-optimal Reaction Temperature: This N-alkylation reaction often requires heating to proceed at a reasonable rate.[1] If the reaction is sluggish at room temperature, heating to reflux in a suitable solvent like ethanol or acetonitrile is recommended.
-
Poor Quality of Starting Materials: Impurities in the 4-chloroaniline or ethyl chloroacetate can interfere with the reaction. Additionally, ethyl chloroacetate can hydrolyze over time. Using fresh or purified reagents is advisable.
-
Inappropriate Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like DMF or acetonitrile can often accelerate Sₙ2 reactions.[2]
-
Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction by TLC until the starting aniline spot is no longer visible.
Issue 2: Presence of Significant Impurities in the Crude Product
Q: My crude product shows multiple spots on TLC in addition to the desired product. What are these impurities and how can I avoid them?
A: The formation of side products is a common issue. The identity of these impurities can often point to specific problems in the reaction conditions.
-
Unreacted 4-chloroaniline: This indicates an incomplete reaction. To address this, you can increase the reaction time, raise the temperature, or ensure an adequate amount of base is present.[1]
-
Bis-alkylation Product (Ethyl 2-((4-chlorophenyl)(2-ethoxy-2-oxoethyl)amino)acetate): The product, being a secondary amine, can react with another molecule of ethyl chloroacetate. This is more likely if a large excess of the alkylating agent is used or at high temperatures. To minimize this, use a stoichiometry of close to 1:1 for the aniline and chloroacetate.[1] Adding the ethyl chloroacetate slowly to the reaction mixture can also help.
-
Ethyl Glycolate: This can form from the hydrolysis of ethyl chloroacetate if there is water in the reaction mixture, particularly if a strong, soluble base like NaOH or KOH is used instead of a carbonate.[4] Ensure all glassware is dry and use anhydrous solvents.
-
Hydrolysis of Product: The ester functional group in the product can be hydrolyzed to the corresponding carboxylic acid (N-(4-chlorophenyl)glycine) during the work-up if exposed to strongly acidic or basic aqueous conditions for a prolonged period.[5] Neutralize the reaction mixture carefully during the work-up.
Data Presentation
The selection of base and solvent is critical for optimizing the synthesis of this compound. The following table summarizes various conditions reported for N-alkylation reactions with ethyl haloacetates.
| Base | Solvent | Typical Temperature | Notes | Reference(s) |
| K₂CO₃ | Ethanol | Reflux | A common and effective combination. The base is largely insoluble. | [1] |
| Cs₂CO₃ | DMF | Room Temp. to 80 °C | More soluble and reactive than K₂CO₃, often leading to faster reactions. | [2] |
| Na₂CO₃ | Acetonitrile | Reflux | Anhydrous conditions are important. Works well for N-alkylation. | [2] |
| NaH | DMF or THF | 0 °C to Room Temp. | A very strong, non-nucleophilic base. Requires strictly anhydrous conditions. | [2] |
| DIPEA | THF | Room Temp. to Reflux | A non-nucleophilic organic base, useful if inorganic bases are problematic. | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the common N-alkylation method.[1][2]
Materials:
-
4-Chloroaniline
-
Ethyl chloroacetate
-
Potassium carbonate (finely powdered)
-
Ethanol (anhydrous)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat source
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve 4-chloroaniline (1.0 eq.) in anhydrous ethanol.
-
Addition of Base: Add finely powdered potassium carbonate (2.0 eq.) to the solution. The mixture will be heterogeneous.
-
Addition of Alkylating Agent: While stirring vigorously, add ethyl chloroacetate (1.0 - 1.1 eq.) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 4-12 hours). Monitor the reaction's progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from ethanol.
Mandatory Visualization
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// Edges reactants -> reflux [color="#5F6368"]; reflux -> workup [color="#5F6368"]; workup -> purification [color="#5F6368"]; purification -> product [color="#5F6368"]; } dot Caption: A flowchart of the synthesis and purification process.
// Nodes start [label="Low or No Yield", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_temp [label="Is Reaction Heated?", shape=diamond, fillcolor="#FBBC05"]; check_base [label="Is Base Stoichiometry\nCorrect (>=2 eq)?", shape=diamond, fillcolor="#FBBC05"]; check_time [label="Is Reaction Complete\n(by TLC)?", shape=diamond, fillcolor="#FBBC05"];
heat [label="Action: Heat to Reflux", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_base [label="Action: Add More Base", fillcolor="#4285F4", fontcolor="#FFFFFF"]; increase_time [label="Action: Increase Reaction Time", fillcolor="#4285F4", fontcolor="#FFFFFF"];
success [label="Yield Should Improve", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_temp [color="#5F6368"]; check_temp -> heat [label="No", color="#5F6368"]; heat -> success [color="#5F6368"]; check_temp -> check_base [label="Yes", color="#5F6368"];
check_base -> add_base [label="No", color="#5F6368"]; add_base -> success [color="#5F6368"]; check_base -> check_time [label="Yes", color="#5F6368"];
check_time -> increase_time [label="No", color="#5F6368"]; increase_time -> success [color="#5F6368"]; check_time -> success [label="Yes", color="#5F6368"]; } dot Caption: A decision tree for troubleshooting low reaction yields.
// Reactants aniline [label="4-Chloroaniline"]; chloroacetate [label="Ethyl Chloroacetate"];
// Products main_product [label="this compound\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; side_product1 [label="Bis-alkylation Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; side_product2 [label="N-(4-chlorophenyl)glycine\n(Hydrolysis)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Conditions conditions [label="Base (K₂CO₃)\nSolvent (EtOH)\nHeat", shape=ellipse, fillcolor="#F1F3F4"]; excess_chloroacetate [label="Excess Ethyl\nChloroacetate", shape=ellipse, fillcolor="#F1F3F4", style=dashed]; water_workup [label="H₂O / H⁺ or OH⁻\n(Work-up)", shape=ellipse, fillcolor="#F1F3F4", style=dashed];
// Edges aniline -> conditions [color="#5F6368"]; chloroacetate -> conditions [color="#5F6368"]; conditions -> main_product [label="Main Reaction", color="#4285F4"]; main_product -> side_product1 [label="Side Reaction", color="#EA4335", style=dashed]; excess_chloroacetate -> side_product1 [color="#EA4335", style=dashed, arrowhead=none]; main_product -> side_product2 [label="Side Reaction", color="#EA4335", style=dashed]; water_workup -> side_product2 [color="#EA4335", style=dashed, arrowhead=none]; } dot Caption: Main reaction pathway and potential side reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 62° CBQ - Optimized synthesis and characterization of ethyl [i]N[/i]-cycloamine acetates [abq.org.br]
- 5. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ethyl N-(4-chlorophenyl)glycinate Synthesis
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Ethyl N-(4-chlorophenyl)glycinate. The content is designed to address common issues encountered during synthesis and offer strategies for improving reaction yield and product purity.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, which is typically achieved via the N-alkylation of 4-chloroaniline with an ethyl haloacetate.
Issue 1: Low or No Product Yield
Q: My reaction is showing very low conversion to the desired this compound. What are the potential causes and how can I improve the yield?
A: Low yields in this N-alkylation reaction can stem from several factors. A systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
-
Poor Reactivity of Starting Materials: The chlorine atom on 4-chloroaniline is an electron-withdrawing group, which reduces the nucleophilicity of the amine, making it less reactive.[1] Similarly, ethyl chloroacetate is less reactive than its bromo or iodo counterparts.[1]
-
Inappropriate Reaction Conditions: Temperature and solvent choice are critical.
-
Incorrect Base Selection or Amount: The base is crucial for deprotonating the aniline (or neutralizing the H-Cl byproduct), thus activating it for nucleophilic attack.
-
Solution: Ensure an adequate amount of base is used, typically 1.5 to 2 equivalents.[3] Finely powdered inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium carbonate (Na₂CO₃) are commonly used because they are relatively non-nucleophilic and easy to remove.[2][3] For stubborn reactions, a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF can be employed, though this requires stricter anhydrous conditions.[2]
-
-
Reagent Purity: Impurities, especially water, can interfere with the reaction.
-
Solution: Ensure all starting materials, solvents, and reagents are pure and dry. Using anhydrous solvents is recommended, particularly when employing moisture-sensitive bases like NaH.[1]
-
Issue 2: Formation of Significant Byproducts
Q: My crude product is contaminated with significant impurities, particularly a higher molecular weight byproduct. What is this impurity and how can I prevent its formation?
A: The most common byproduct in this reaction is the dialkylated product, Ethyl N,N-bis(ethoxycarbonylmethyl)-4-chloroaniline . This occurs because the mono-alkylated product, this compound, can be more nucleophilic than the starting 4-chloroaniline, making it susceptible to a second alkylation.[1]
Prevention Strategies:
-
Control Stoichiometry: This is the most effective method to favor mono-alkylation.
-
Solution: Use a large excess of the aniline (4-chloroaniline) relative to the alkylating agent (ethyl chloroacetate).[1] A molar ratio of 2:1 to 5:1 (aniline:alkylating agent) can significantly suppress the formation of the dialkylated product. The unreacted aniline can be removed during workup.
-
-
Slow Addition of Alkylating Agent:
-
Solution: Add the ethyl chloroacetate dropwise to the mixture of 4-chloroaniline and base over an extended period.[3] This maintains a low concentration of the alkylating agent throughout the reaction, further favoring alkylation of the more abundant primary aniline over the newly formed secondary amine product.
-
-
Optimize Reaction Conditions:
-
Solution: Lowering the reaction temperature can sometimes reduce the rate of the second alkylation more than the first.[1] Experiment to find a temperature that provides a reasonable rate for the primary reaction while minimizing the side reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended order of reagent addition? A1: A common and effective procedure is to first dissolve the 4-chloroaniline in the chosen solvent, then add the base (e.g., finely powdered potassium carbonate). Stir this heterogeneous mixture, and then slowly add the ethyl chloroacetate.[3]
Q2: How can I effectively purify the final product? A2: Purification depends on the scale and nature of the impurities.
-
Recrystallization: If the crude product is a solid and reasonably pure, recrystallization from a suitable solvent like ethanol is a simple and effective method.[3]
-
Column Chromatography: For mixtures containing significant amounts of starting material or byproducts, column chromatography on silica gel is the most reliable method. A common eluent system is a mixture of ethyl acetate and a nonpolar solvent like hexanes or petroleum ether.[5]
-
Distillation: If the product is an oil or has a sufficiently low boiling point, distillation under reduced pressure can be used for purification.[1]
Q3: My product appears to be an oil, but the literature reports a solid. What should I do? A3: The presence of impurities, such as residual solvent or the dialkylated byproduct, can prevent your product from solidifying.
-
Action: First, ensure all solvent has been removed under high vacuum. If it remains an oil, attempt purification by column chromatography. If the purified product is still an oil, try trituration: stir the oil vigorously with a nonpolar solvent in which the product is poorly soluble (e.g., cold hexanes or diethyl ether) to induce crystallization.[6]
Q4: Should I run the reaction under an inert atmosphere? A4: While not always strictly necessary for this specific reaction, using an inert atmosphere (e.g., nitrogen or argon) is good practice, especially when using anhydrous solvents and strong, moisture-sensitive bases like NaH. It helps prevent the introduction of water and oxygen, which can lead to side reactions and degradation.
Data Presentation
The following tables summarize common reaction conditions for the N-alkylation of anilines, which can be adapted for the synthesis of this compound.
Table 1: Comparison of Reaction Conditions for N-Alkylation
| 4-Chloroaniline (eq.) | Alkylating Agent (eq.) | Base (eq.) | Solvent | Temperature (°C) | Reaction Time (h) | Notes |
| 1.0 | 1.0 | K₂CO₃ (2.0) | Ethanol | Reflux | Several hours | A standard, simple method.[3] |
| 1.0 | 1.0 | Cs₂CO₃ (2.0) | Ethanol | Reflux | Several hours | Cesium carbonate is more reactive than K₂CO₃.[2][3] |
| 1.0 | 1.0 | Na₂CO₃ (anh.) (1.5) | Acetonitrile | Reflux | ~12 | Anhydrous conditions recommended.[2] |
| 1.0 | 1.0 | K₂CO₃ (1.5) | DMF | Room Temp - 80 | 6 - 12 | DMF can accelerate SN2 reactions.[2] |
| 1.0 | 1.0 | NaH (1.2) | THF (anh.) | Room Temp | 4 - 8 | Requires strict anhydrous conditions.[2] |
| 3.0 | 1.0 | K₂CO₃ (2.0) | DMF | 80 | 10 | Excess aniline used to minimize dialkylation.[1] |
Experimental Protocols
Protocol 1: General Procedure using Potassium Carbonate in Ethanol
This protocol is adapted from general methods for N-alkylation of anilines.[3]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloroaniline (1.0 eq.).
-
Solvent and Base Addition: Add ethanol as the solvent, followed by finely powdered potassium carbonate (2.0 eq.).
-
Reagent Addition: Stir the resulting suspension and begin heating to reflux. Once refluxing, add ethyl chloroacetate (1.0 eq.) dropwise over 30 minutes.
-
Reaction: Maintain the reaction at reflux and monitor its progress using Thin Layer Chromatography (TLC). The reaction may take several hours to reach completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic solids.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting residue can be partitioned between ethyl acetate and water. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it again to yield the crude product.
-
Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the reaction pathway and a logical workflow for troubleshooting common issues.
Caption: Reaction scheme showing the main synthesis pathway and the common dialkylation side reaction.
Caption: A decision tree for troubleshooting low yield in the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Ethyl N-(4-chlorophenyl)glycinate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl N-(4-chlorophenyl)glycinate.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound is through the N-alkylation of 4-chloroaniline with ethyl chloroacetate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.[1][2]
Q2: What are the most common side reactions to be aware of during this synthesis?
A2: The primary side reaction of concern is the dialkylation of the aniline nitrogen, which leads to the formation of the byproduct Ethyl N,N-bis(ethoxycarbonylmethyl)-4-chloroaniline. Other potential side reactions include the hydrolysis of the starting material, ethyl chloroacetate, or the product, this compound, especially if water is present in the reaction mixture.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[3] On a TLC plate, you can observe the consumption of the 4-chloroaniline starting material and the appearance of the product spot. GC-MS can provide more quantitative information on the conversion and the presence of any side products.
Q4: What are the recommended purification methods for this compound?
A4: The crude product can be purified by recrystallization or column chromatography.[1] Recrystallization from ethanol has been suggested as a simple and effective method.[1] For more challenging separations, such as removing the dialkylated byproduct, column chromatography using a silica gel stationary phase and a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) is recommended.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
Symptoms:
-
Low isolated yield of this compound after purification.
-
TLC or GC-MS analysis shows a significant amount of unreacted 4-chloroaniline.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase reaction time: Monitor the reaction by TLC until the 4-chloroaniline spot has significantly diminished. |
| - Increase reaction temperature: Gently heating the reaction mixture, for example, to reflux, can increase the reaction rate.[1] However, be cautious as higher temperatures can also promote side reactions. | |
| - Choice of base and solvent: The combination of base and solvent can significantly impact the reaction rate. Stronger bases like sodium hydride (NaH) in an aprotic solvent like DMF or THF can lead to faster reactions compared to weaker bases like sodium carbonate in ethanol.[4] | |
| Suboptimal Stoichiometry | - Review reactant ratios: Ensure that at least a stoichiometric equivalent of ethyl chloroacetate and base are used relative to 4-chloroaniline. A slight excess of the alkylating agent can be used, but this may increase the risk of dialkylation. |
| Hydrolysis of Ethyl Chloroacetate | - Use anhydrous conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Moisture can lead to the hydrolysis of ethyl chloroacetate to chloroacetic acid, which will not participate in the desired reaction. |
Issue 2: Significant Formation of Dialkylated Byproduct
Symptoms:
-
A significant spot corresponding to a less polar compound than the desired product is observed on the TLC plate.
-
GC-MS or NMR analysis confirms the presence of Ethyl N,N-bis(ethoxycarbonylmethyl)-4-chloroaniline.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Stoichiometry | - Use an excess of 4-chloroaniline: Employing a molar excess of 4-chloroaniline relative to ethyl chloroacetate can statistically favor mono-alkylation. |
| Reaction Conditions | - Control reaction temperature: Higher temperatures can favor the more reactive mono-alkylated product to react again. Running the reaction at a lower temperature for a longer duration might be beneficial. |
| - Slow addition of alkylating agent: Adding the ethyl chloroacetate slowly to the reaction mixture containing 4-chloroaniline and the base can help to maintain a low concentration of the alkylating agent, thus reducing the chance of a second alkylation.[1] | |
| Choice of Base | - Weaker bases may be preferable: While stronger bases can accelerate the reaction, they also increase the concentration of the more nucleophilic mono-alkylated aniline anion, potentially leading to more dialkylation. Consider using a milder base like sodium bicarbonate or potassium carbonate. |
Issue 3: Presence of Hydrolysis Products
Symptoms:
-
The presence of N-(4-chlorophenyl)glycine (the carboxylic acid) in the product mixture.
-
A more polar spot on the TLC plate that may streak.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Water in the reaction mixture | - Ensure anhydrous conditions: As mentioned previously, use dry glassware and anhydrous solvents to prevent hydrolysis of the ester group in the starting material and the product. |
| Workup conditions | - Avoid prolonged exposure to strong base or acid: During the workup, minimize the time the product is in contact with strongly acidic or basic aqueous solutions, as this can promote ester hydrolysis.[5][6] |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a known procedure for the synthesis of similar compounds.[2]
Materials:
-
4-Chloroaniline
-
Ethyl chloroacetate
-
Anhydrous sodium acetate
-
Ethanol (as solvent, if desired, though the reference suggests neat reaction)
-
Ethyl acetate (for workup)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for recrystallization or column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-chloroaniline (1 equivalent), anhydrous sodium acetate (1.5 equivalents), and ethyl chloroacetate (1 equivalent).[2]
-
Reaction: Heat the mixture under reflux for an extended period (e.g., 18 hours).[2] Monitor the reaction progress by TLC.
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash them sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to form crystals.[1] Collect the crystals by filtration.
-
Column Chromatography: If recrystallization is insufficient to remove impurities, purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Expected Yield: Yields can vary depending on the scale and specific conditions, but a moderate to good yield should be achievable with careful execution.
Visualizations
Reaction Scheme and Side Reactions
Caption: Main reaction pathway and major side reactions in the synthesis of this compound.
Troubleshooting Logic for Low Yield
References
Technical Support Center: Troubleshooting "Ethyl N-(4-chlorophenyl)glycinate" Synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues during the synthesis of Ethyl N-(4-chlorophenyl)glycinate. The content is tailored for professionals in chemical research and drug development.
Reaction Overview
The synthesis of this compound is typically achieved via a nucleophilic substitution reaction (N-alkylation) between 4-chloroaniline and an alkylating agent, most commonly ethyl chloroacetate. The reaction requires a base to neutralize the hydrochloric acid byproduct.
Caption: General reaction scheme for the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction has a very low yield or appears to have failed completely. What are the common causes?
A: Low or no product formation can stem from several factors related to reactants, reaction conditions, and work-up procedures.
-
Inadequate Base: The base is crucial for deprotonating the aniline and neutralizing the HCl byproduct. Weak bases may not be sufficient. Ensure you are using at least two equivalents of a suitable base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[1] For more challenging alkylations, a stronger base like sodium hydride (NaH) in an anhydrous solvent like DMF or THF might be necessary.[2]
-
Low Reaction Temperature: Many N-alkylation reactions require heat to proceed at a reasonable rate. If you are running the reaction at room temperature, consider heating the mixture to reflux in a solvent like ethanol or acetonitrile.[1]
-
Poor Quality of Starting Materials: Impurities in 4-chloroaniline or ethyl chloroacetate can inhibit the reaction. Ensure your starting materials are pure and that the ethyl chloroacetate has not hydrolyzed to chloroacetic acid. Use of anhydrous solvents is recommended.[3][4]
-
Insufficient Reaction Time: These reactions can be slow. Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material is still present after several hours, the reaction may need to run longer.
Caption: A logical workflow for troubleshooting low-yield reactions.
Q2: My TLC and/or NMR analysis shows a significant side product. What is it likely to be and how can I prevent it?
A: The most common side product in this reaction is the result of dialkylation. The desired product, this compound, is a secondary amine and can react with a second molecule of ethyl chloroacetate.
-
Dialkylation Product: Ethyl N-(4-chlorophenyl)-N-(ethoxycarbonylmethyl)glycinate. This impurity will typically have a higher Rf value on a TLC plate than the monosubstituted product.
-
Mitigation Strategy: To minimize this side reaction, you can adjust the stoichiometry. Using a slight excess of 4-chloroaniline (e.g., 1.2 to 1.5 equivalents) relative to ethyl chloroacetate will favor the formation of the desired mono-alkylated product.
Caption: Formation pathway for the common dialkylation side product.
Q3: What is the best method to purify the crude this compound?
A: The purification strategy depends on the nature and quantity of the impurities.
-
Recrystallization: If the crude product is a solid and relatively pure, recrystallization is often the most effective method. Ethanol is a commonly recommended solvent for this compound.[1] The process involves dissolving the crude material in a minimum amount of hot solvent and allowing it to cool slowly, causing the pure product to crystallize while impurities remain in the solution.
-
Silica Gel Chromatography: If recrystallization is ineffective or if the impurities have similar solubility profiles, column chromatography is the preferred method.[4] A typical eluent system would be a mixture of ethyl acetate and hexanes, starting with a low polarity (e.g., 5% ethyl acetate) and gradually increasing the polarity to elute your product.
Data Presentation
Table 1: Influence of Reaction Parameters on Yield
The following table summarizes how different reaction conditions can influence the outcome of the N-alkylation of 4-chloroaniline with ethyl chloroacetate, based on general principles of similar reactions.[1][2]
| Base (2.0 eq.) | Solvent | Temperature (°C) | Time (h) | Typical Observed Yield Range (%) | Notes |
| K₂CO₃ | Ethanol | 78 (Reflux) | 12-24 | 50-70% | Standard, cost-effective conditions. Reaction can be slow.[1] |
| K₂CO₃ | DMF | 80-100 | 8-16 | 60-80% | Higher boiling point of DMF can increase reaction rate. |
| Cs₂CO₃ | Acetonitrile | 82 (Reflux) | 6-12 | 75-90% | More reactive carbonate, often leads to higher yields and shorter times. |
| NaH (1.2 eq.) | THF | 25-66 | 4-8 | 70-85% | Strong base, requires strictly anhydrous conditions. Exothermic.[2] |
| K₂CO₃ / NaI (cat.) | Acetone | 56 (Reflux) | 10-20 | 65-85% | Iodide acts as a catalyst via the Finkelstein reaction, enhancing reactivity.[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure based on common laboratory practices for this type of N-alkylation.[1]
-
Preparation: To a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 4-chloroaniline (1.0 eq.).
-
Solvent and Base: Add a suitable solvent, such as ethanol (EtOH) or acetonitrile, to dissolve the aniline. Add finely powdered potassium carbonate (2.0 - 2.5 eq.).
-
Addition of Alkylating Agent: While stirring the heterogeneous mixture, add ethyl chloroacetate (1.0 - 1.1 eq.) dropwise to the flask.
-
Reaction: Heat the reaction mixture to reflux and maintain it for 12-24 hours. Monitor the reaction progress by TLC (e.g., using 20% ethyl acetate in hexanes as eluent).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting aniline), cool the mixture to room temperature. Filter off the inorganic solids and wash them with a small amount of the solvent.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from ethanol or by silica gel chromatography.
Protocol 2: Purification by Recrystallization from Ethanol
-
Dissolution: Place the crude solid product into an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently (e.g., on a hot plate) until all the solid dissolves.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath for 20-30 minutes.
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent. Obtain the mass and calculate the final yield.
References
Removal of unreacted 4-chloroaniline from "Ethyl N-(4-chlorophenyl)glycinate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of unreacted 4-chloroaniline from "Ethyl N-(4-chlorophenyl)glycinate".
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of this compound?
The primary impurity of concern is unreacted 4-chloroaniline. Other potential impurities include byproducts from the reaction of 4-chloroaniline with ethyl chloroacetate, such as dialkylated products, and residual solvents from the reaction and workup.
Q2: What are the most effective methods for removing unreacted 4-chloroaniline?
The most common and effective methods for removing basic impurities like 4-chloroaniline from a neutral product like this compound are:
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Liquid-Liquid Extraction: An acidic wash will protonate the basic 4-chloroaniline, making it water-soluble and allowing for its removal from the organic phase containing the desired product.
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Recrystallization: This technique purifies the solid product based on differences in solubility between the product and impurities.[1]
-
Column Chromatography: This method separates compounds based on their differential adsorption onto a stationary phase.
-
Distillation (under reduced pressure): This is a viable option if there is a significant difference in the boiling points of the product and the impurity.
Q3: How can I monitor the progress of the purification?
Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the removal of 4-chloroaniline. A suitable solvent system (e.g., hexane:ethyl acetate) will show distinct spots for 4-chloroaniline and the product, this compound. The disappearance of the 4-chloroaniline spot indicates successful purification.
Data Presentation
The following table summarizes the physical properties of the key compounds and provides an overview of the expected efficiency of each purification method.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | 213.66[2] | Not readily available | 155-160 °C at 1 mmHg |
| 4-Chloroaniline | 127.57 | 69-73[3] | 232[3] |
| Purification Method | Principle of Separation | Estimated Purity Achieved | Estimated Yield | Key Considerations |
| Liquid-Liquid Extraction | Difference in acid-base properties. | >95% | >90% | Potential for emulsion formation. |
| Recrystallization | Difference in solubility. | >98% | 70-90% | Risk of "oiling out"; solvent selection is critical. |
| Column Chromatography | Differential adsorption. | >99% | 60-80% | Can be time-consuming and requires larger solvent volumes. |
| Vacuum Distillation | Difference in boiling points. | >97% | 80-95% | Requires a significant boiling point difference and vacuum setup. |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of 4-chloroaniline with ethyl chloroacetate in the presence of a base.[1]
Materials:
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4-Chloroaniline
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Ethyl chloroacetate
-
Potassium carbonate (or another suitable base)
-
Ethanol (solvent)
Procedure:
-
Dissolve 4-chloroaniline in ethanol in a round-bottom flask.
-
Add finely powdered potassium carbonate to the solution (approximately 2 equivalents).
-
Slowly add ethyl chloroacetate (1 equivalent) to the stirring mixture.
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Heat the reaction mixture to reflux and monitor the reaction progress using TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the inorganic salts.
-
Evaporate the ethanol to obtain the crude product.
Purification Methodologies
This method is highly effective for removing the basic 4-chloroaniline impurity.
Materials:
-
Crude this compound
-
Ethyl acetate (or other suitable organic solvent)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
Procedure:
-
Dissolve the crude product in ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1 M HCl to the separatory funnel.
-
Stopper the funnel and shake vigorously, venting frequently to release pressure.
-
Allow the layers to separate. The aqueous layer (bottom) will contain the protonated 4-chloroaniline hydrochloride salt.
-
Drain the aqueous layer.
-
Repeat the acid wash (steps 3-6) one or two more times to ensure complete removal of 4-chloroaniline.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine to remove excess water.
-
Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate.
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Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.
Recrystallization from ethanol is a suggested method for purifying this compound.[1]
Materials:
-
Crude this compound
-
Ethanol
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes before hot filtration to remove the charcoal.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of cold ethanol.
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Dry the crystals in a vacuum oven.
Materials:
-
Crude this compound
-
Silica gel
-
Hexane
-
Ethyl acetate
-
Chromatography column
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
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Load the sample onto the top of the silica gel column.
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Elute the column with a solvent system of increasing polarity, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the proportion of ethyl acetate.
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Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
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Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Troubleshooting Guides
Liquid-Liquid Extraction
| Problem | Possible Cause | Solution |
| Emulsion Formation | Vigorous shaking, presence of surfactants, or high concentration of reactants. | - Allow the mixture to stand for a longer period. - Gently swirl the separatory funnel instead of vigorous shaking. - Add a small amount of brine to help break the emulsion. - Filter the mixture through a pad of Celite. |
| Incomplete Removal of 4-Chloroaniline | Insufficient acid wash or incomplete protonation. | - Perform additional acid washes. - Ensure the pH of the aqueous layer is acidic. |
| Product Loss | Product is partially soluble in the aqueous layer. | - Back-extract the aqueous layers with a fresh portion of the organic solvent. |
Recrystallization
| Problem | Possible Cause | Solution |
| "Oiling Out" | The melting point of the compound is lower than the boiling point of the solvent, or high impurity levels are present. | - Add more hot solvent to fully dissolve the oil. - Reheat the solution and allow it to cool more slowly. - Try a different recrystallization solvent or a solvent mixture. |
| No Crystal Formation | Solution is not saturated, or nucleation is slow. | - Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound. |
| Low Yield | Product is too soluble in the cold solvent, or insufficient cooling. | - Ensure the solution is thoroughly cooled in an ice bath. - Use a minimal amount of hot solvent for dissolution. - Wash the collected crystals with ice-cold solvent. |
Visualizations
References
"Ethyl N-(4-chlorophenyl)glycinate" stability under acidic/basic conditions
Technical Support Center: Ethyl N-(4-chlorophenyl)glycinate Stability
This guide provides technical support for researchers, scientists, and drug development professionals working with this compound. It addresses common questions and troubleshooting scenarios related to the compound's stability under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected chemical stability of this compound in acidic and basic solutions?
Based on its chemical structure, which contains an ester functional group and a secondary amine, this compound is susceptible to hydrolysis under both acidic and basic conditions. The ester linkage is the primary site of cleavage. Generally, ester hydrolysis is significantly faster under basic (saponification) conditions than in acidic conditions. While specific experimental stability data for this molecule is not widely published, general chemical principles suggest it will degrade in the presence of strong acids or bases, particularly with heat.[1]
Q2: What are the likely degradation products of this compound upon hydrolysis?
The primary degradation pathway is the hydrolysis of the ethyl ester bond. This reaction is expected to yield two main products:
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N-(4-chlorophenyl)glycine : The carboxylic acid resulting from the cleavage of the ester.
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Ethanol : The alcohol portion of the ester.
Under more aggressive stress conditions (e.g., high heat and extreme pH), further degradation of N-(4-chlorophenyl)glycine could potentially occur, though this is less common under typical experimental conditions.
Q3: How can I experimentally determine the stability of this compound in my formulation?
To determine the stability and degradation pathways, a forced degradation study (also known as stress testing) is the recommended approach.[2][3][4] These studies are a regulatory requirement in pharmaceutical development and provide critical information on the intrinsic stability of a molecule.[2][3] The study involves intentionally exposing a solution of the compound to harsh conditions to accelerate degradation.[4][5]
Q4: What are the standard starting conditions for a forced degradation study under acidic and basic stress?
A typical forced degradation study aims to achieve 10-20% degradation of the active pharmaceutical ingredient (API).[5] Good starting points for stressing this compound are:
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Acidic Condition: 0.1 M Hydrochloric Acid (HCl) at 40-60°C.
-
Basic Condition: 0.1 M Sodium Hydroxide (NaOH) at room temperature (25°C), as base-catalyzed hydrolysis is often rapid.
Samples should be collected at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralized, and analyzed.
Q5: What analytical method is best for monitoring the stability and detecting degradation products?
A stability-indicating analytical method is required, which can separate the parent compound from all potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose. For the identification of unknown degradation products, coupling HPLC with a Mass Spectrometer (HPLC-MS) is the preferred method.
Troubleshooting Guide for Stability Studies
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Degradation Observed | Stress conditions are too mild. | 1. Increase the temperature in increments of 10-20°C.2. Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M).3. Extend the duration of the experiment. |
| Complete Degradation in First Time Point | Stress conditions are too harsh. | 1. Decrease the temperature (e.g., for basic hydrolysis, run at 4°C).2. Decrease the concentration of the acid or base (e.g., from 0.1 M to 0.01 M).3. Shorten the time intervals between sample collection. |
| Poor Chromatographic Resolution | The analytical method is not stability-indicating. | 1. Optimize the HPLC method: adjust mobile phase composition, pH, or gradient.2. Screen different HPLC columns (e.g., C18, C8, Phenyl-Hexyl).3. Ensure the diluent used for samples is compatible with the mobile phase. |
| Appearance of Unknown Peaks | Formation of unexpected degradation products or interaction with excipients. | 1. Use a photodiode array (PDA) detector to check for peak purity.2. Employ HPLC-MS to obtain the mass of the unknown peaks for structural elucidation.3. Run a blank (vehicle only) under the same stress conditions to rule out artifacts. |
Experimental Protocols
Protocol 1: Acidic and Basic Forced Degradation Study
This protocol outlines a general procedure for assessing the stability of this compound.
1. Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC Grade)
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Water (HPLC Grade)
-
Hydrochloric Acid (HCl), 1 M
-
Sodium Hydroxide (NaOH), 1 M
-
Volumetric flasks, pipettes, and vials
2. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of methanol and water.
3. Stress Sample Preparation:
-
Acid Stress: In a 10 mL volumetric flask, add 1 mL of the stock solution and 1 mL of 1 M HCl. Dilute to volume with water. This creates a 0.1 mg/mL solution in 0.1 M HCl.
-
Base Stress: In a 10 mL volumetric flask, add 1 mL of the stock solution and 1 mL of 1 M NaOH. Dilute to volume with water. This creates a 0.1 mg/mL solution in 0.1 M NaOH.
-
Control Sample: Prepare a similar solution using only water instead of acid or base.
4. Incubation:
-
Place the acid stress sample in a water bath at 60°C.
-
Keep the base stress sample at room temperature (25°C).
-
Keep the control sample under the same conditions as the test samples for comparison.
5. Time Point Sampling:
-
Withdraw aliquots (e.g., 1 mL) from each flask at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralization: Immediately neutralize the samples. For the acid sample, add an equimolar amount of NaOH (e.g., 100 µL of 1 M NaOH to a 1 mL aliquot). For the base sample, add an equimolar amount of HCl.
6. Analysis:
-
Analyze all neutralized samples and controls by a validated stability-indicating HPLC-UV method. An example method is provided below.
Protocol 2: Example HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 30% B, increase to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Data Presentation
Quantitative results should be summarized to track the degradation of the parent compound and the formation of degradation products over time.
Table 1: Example Data Summary for Stability Study
| Time (Hours) | Condition | % Parent Compound Remaining | % Area of N-(4-chlorophenyl)glycine | % Total Impurities |
| 0 | 0.1 M HCl, 60°C | 100.0 | 0.0 | 0.0 |
| 4 | 0.1 M HCl, 60°C | 95.2 | 4.5 | 4.8 |
| 8 | 0.1 M HCl, 60°C | 89.8 | 9.7 | 10.2 |
| 24 | 0.1 M HCl, 60°C | 75.3 | 23.5 | 24.7 |
| 0 | 0.1 M NaOH, 25°C | 100.0 | 0.0 | 0.0 |
| 2 | 0.1 M NaOH, 25°C | 88.1 | 11.2 | 11.9 |
| 4 | 0.1 M NaOH, 25°C | 76.5 | 22.8 | 23.5 |
| 8 | 0.1 M NaOH, 25°C | 54.2 | 44.1 | 45.8 |
Visualizations
Predicted Degradation Pathway
Caption: Predicted hydrolysis pathway under acidic and basic conditions.
Experimental Workflow for Stability Testing
Caption: General workflow for a forced degradation study.
Troubleshooting Logic for Degradation Studies
Caption: Troubleshooting logic for forced degradation experiments.
References
Technical Support Center: Reactions of Ethyl N-(4-chlorophenyl)glycinate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on reactions involving Ethyl N-(4-chlorophenyl)glycinate, with a special focus on the selection of alternative solvents.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the N-alkylation of 4-chloroaniline with ethyl chloroacetate. This reaction typically involves a base to neutralize the hydrochloric acid byproduct.
Q2: Which solvents are traditionally used for this synthesis?
A2: Traditional solvents for the N-alkylation of anilines include polar aprotic solvents like N,N-dimethylformamide (DMF), and acetonitrile, as well as alcohols like ethanol.
Q3: Are there greener, more environmentally friendly solvent alternatives?
A3: Yes, several green solvent alternatives are being explored for N-alkylation reactions. These include higher boiling point alcohols (e.g., butanol), ionic liquids, deep eutectic solvents, and even water, particularly when used in conjunction with microwave irradiation to enhance reaction rates. Ethyl acetate is also considered a greener solvent option.[1][2]
Q4: What are the main challenges encountered during the synthesis of this compound?
A4: Common challenges include low reaction yields, the formation of side products due to over-alkylation (resulting in the dialkylated product), and difficulties in purifying the final product from unreacted starting materials and byproducts.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue 1: Low or No Product Yield
Low yields can be frustrating. The following decision tree can help you diagnose and resolve the issue.
Caption: Troubleshooting decision tree for low product yield.
Detailed Troubleshooting Steps:
-
Incomplete Reaction:
-
Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and extend the reaction time if starting material is still present.
-
Increase Temperature: Gradually increase the reaction temperature. For solvents with lower boiling points, consider switching to a higher-boiling solvent like DMF or butanol to allow for higher reaction temperatures.
-
Alternative Alkylating Agent: Ethyl bromoacetate is more reactive than ethyl chloroacetate and can lead to higher yields or shorter reaction times.
-
-
Poor Reagent Quality:
-
Purity Check: Ensure the purity of your 4-chloroaniline and ethyl chloroacetate. Impurities can inhibit the reaction.
-
Anhydrous Conditions: Moisture can hydrolyze the ethyl chloroacetate and deactivate the base. Use anhydrous solvents and ensure your glassware is thoroughly dried.
-
-
Suboptimal Reaction Conditions:
-
Base Selection: The choice of base is crucial. While potassium carbonate (K₂CO₃) is common, cesium carbonate (Cs₂CO₃) can be more effective due to its higher solubility and the "cesium effect," which can enhance the nucleophilicity of the aniline. Stronger bases like sodium hydride (NaH) can also be used, typically in anhydrous aprotic solvents like THF or DMF.[3]
-
Catalyst Addition: The addition of a catalytic amount of potassium iodide (KI) or a phase-transfer catalyst like tetrabutylammonium bromide (TBAI) can significantly increase the reaction rate, especially when using ethyl chloroacetate.[3]
-
Solvent Change: The solvent plays a critical role in reaction rate and yield. If the reaction is sluggish in a particular solvent, consider switching to one that better solubilizes the reactants or has a higher boiling point.
-
Issue 2: Formation of Dialkylated Side Product
The mono-alkylated product, this compound, can sometimes react further with ethyl chloroacetate to form a dialkylated impurity.
Strategies to Minimize Dialkylation:
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Stoichiometry Control: Use an excess of 4-chloroaniline relative to ethyl chloroacetate. This will statistically favor the mono-alkylation product. A molar ratio of 2:1 (aniline:alkylating agent) is a good starting point.
-
Slow Addition: Add the ethyl chloroacetate slowly to the reaction mixture containing the 4-chloroaniline and base. This helps to maintain a low concentration of the alkylating agent, reducing the likelihood of the product reacting further.
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Lower Reaction Temperature: If feasible, running the reaction at a lower temperature can sometimes favor mono-alkylation. However, this may also decrease the overall reaction rate.
Data Presentation: Solvent Selection Guide
| Solvent System | Base | Expected Yield | Typical Reaction Time | Purity Considerations | Green Chemistry Notes |
| Conventional Solvents | |||||
| Ethanol | K₂CO₃ / Cs₂CO₃ | Moderate to Good | 6-24 hours | Good, product may crystallize upon cooling.[4] | Generally considered a greener alcohol, but large volumes may be needed. |
| Acetonitrile | K₂CO₃ / Cs₂CO₃ | Good | 4-12 hours | Good, but requires careful removal post-reaction. | Can be toxic; consider alternatives. |
| N,N-Dimethylformamide (DMF) | K₂CO₃ / NaH | Good to Excellent | 2-8 hours | Can be difficult to remove completely; potential for side reactions at high temperatures. | Considered a hazardous solvent; avoid if possible.[4] |
| Acetone | K₂CO₃ | Moderate | 12-48 hours | Generally clean, but slower reaction rates.[3] | Volatile and flammable. |
| Green Alternative Solvents | |||||
| 2-Butanol | K₂CO₃ | Good | 4-10 hours | Similar to other alcohols. | Higher boiling point than ethanol allows for faster reactions. Biodegradable. |
| Ethyl Acetate | K₂CO₃ | Moderate to Good | 8-16 hours | Good, and relatively easy to remove. | Considered a green solvent with low toxicity.[1] |
| Water (Microwave) | NaHCO₃ | Good | 15-60 minutes | May require extraction; potential for hydrolysis of the ester. | Excellent green solvent. Microwave can significantly reduce reaction times. |
| Ionic Liquids (e.g., [bmim]BF₄) | K₂CO₃ | Good to Excellent | 2-6 hours | Product extraction can be challenging. | Low volatility, but toxicity and biodegradability can be concerns. Recyclable. |
Experimental Protocols
Protocol 1: Standard Synthesis in Ethanol
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Caption: Experimental workflow for standard synthesis.
Materials:
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4-Chloroaniline (1.0 eq)
-
Ethyl chloroacetate (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Ethanol, anhydrous
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloroaniline, anhydrous potassium carbonate, and ethanol.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add ethyl chloroacetate to the refluxing mixture over 30 minutes.
-
Continue to reflux the reaction mixture for 6-12 hours. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Once the reaction is complete (disappearance of the 4-chloroaniline spot), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium chloride).
-
Remove the ethanol from the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a mixture of ethanol and water to yield this compound as a solid.
Protocol 2: Green Synthesis using Microwave in Water
This protocol outlines a more environmentally friendly approach using water as a solvent and microwave irradiation.
Materials:
-
4-Chloroaniline (1.0 eq)
-
Ethyl chloroacetate (1.2 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
Water
Procedure:
-
In a microwave-safe reaction vessel, combine 4-chloroaniline, ethyl chloroacetate, and sodium bicarbonate in water.
-
Seal the vessel and place it in a microwave reactor.
-
Heat the reaction mixture to 100-120 °C for 15-45 minutes under microwave irradiation.
-
After the reaction is complete, cool the vessel to room temperature.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
References
Technical Support Center: Monitoring "Ethyl N-(4-chlorophenyl)glycinate" Reactions by TLC
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of "Ethyl N-(4-chlorophenyl)glycinate" using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My spots are streaking or tailing down the plate. How can I fix this?
A1: Streaking, or tailing, is a common issue when analyzing amine-containing compounds like this compound on standard silica gel plates.[1] This often occurs due to the interaction between the basic amine group and the acidic silanol groups on the silica surface.[1]
-
Solution 1: Modify the Mobile Phase: Add a small amount (0.1–2.0%) of a basic modifier, such as triethylamine (TEA) or ammonia (in methanol), to your eluent.[1][2][3] This neutralizes the acidic sites on the silica gel, preventing strong interactions and resulting in more compact spots.
-
Solution 2: Reduce Sample Concentration: You may have overloaded the plate by spotting a solution that is too concentrated.[2][4] Dilute your reaction sample before spotting it onto the TLC plate.
-
Solution 3: Consider an Alternative Stationary Phase: If modifying the mobile phase doesn't resolve the issue, the compound may be less stable on silica. Try using a different type of TLC plate, such as alumina, which is less acidic.[1]
Q2: I can't see any spots on my TLC plate after development. What went wrong?
A2: This issue can arise from several factors, from sample concentration to the visualization method used.
-
Check UV Visualization: this compound contains an aromatic ring and should be visible under a UV lamp (typically 254 nm) on a fluorescent TLC plate.[5] Compounds that absorb UV light will appear as dark spots against the glowing green background.[5][6]
-
Increase Sample Concentration: Your sample may be too dilute. Try re-spotting the sample multiple times in the same location, ensuring the solvent dries completely between each application to keep the spot small.[2][4]
-
Use a Chemical Stain: If the compound is not UV-active or the concentration is very low, a chemical stain is necessary. Since the target molecule contains a secondary amine, stains like ninhydrin or p-anisaldehyde can be effective.[7][8] A general-purpose oxidizing stain like potassium permanganate (KMnO4) will also visualize most organic compounds.[5][8]
-
Verify Spotting Technique: Ensure the solvent level in the developing chamber is below the baseline where you spotted your samples. If the baseline is submerged, your sample will dissolve into the solvent reservoir instead of traveling up the plate.[4]
Q3: My starting material and product spots are too close together (poor resolution). How can I improve the separation?
-
Adjust Solvent Polarity:
-
If spots are too high (high Rf): The eluent is too polar. Decrease the proportion of the polar solvent (e.g., reduce the amount of ethyl acetate in a hexane/ethyl acetate mixture).[2]
-
If spots are too low (low Rf): The eluent is not polar enough. Increase the proportion of the polar solvent (e.g., add more ethyl acetate).[2]
-
-
Change Solvent System: If adjusting the polarity of your current system doesn't work, switch to a different solvent mixture. Solvents are classified by selectivity, and using a different class can significantly alter the separation. For example, if you are using an ethyl acetate/hexane mixture, try a dichloromethane/methanol system.[2]
-
Use a Co-spot: To confirm which spot is the product and which is the starting material, use a "co-spot." In one lane, spot your starting material. In another lane, spot your reaction mixture. In a third lane, spot both the starting material and the reaction mixture on top of each other. This helps to definitively identify each component.[10]
Q4: The solvent front is running unevenly. Why is this happening?
A4: An uneven solvent front will lead to inaccurate Rf values and poor separation.
-
Check the TLC Plate: The silica gel may have been chipped or damaged at the bottom edge of the plate, causing the solvent to travel up unevenly.[3]
-
Ensure Proper Chamber Placement: Make sure the TLC plate is placed vertically in the chamber and is not touching the sides or the filter paper wick, if one is used.[4]
-
Saturate the Chamber: Ensure the atmosphere inside the TLC chamber is saturated with solvent vapor before placing the plate inside. This is typically done by lining the chamber with filter paper soaked in the eluent and allowing it to sit for 5-10 minutes before development.[1]
Data Presentation: Solvent System Selection
The choice of solvent system (mobile phase) is critical for achieving good separation. Below is a table outlining common solvent systems and their expected effect on the retention factor (Rf) for monitoring the synthesis of this compound from 4-chloroaniline.
| Solvent System (v/v) | Relative Polarity | Expected Rf of 4-chloroaniline (Starting Material) | Expected Rf of this compound (Product) | Comments |
| 9:1 Hexane / Ethyl Acetate | Low | Low | Moderate | A good starting point. The product should move further up the plate than the more polar starting amine. |
| 7:3 Hexane / Ethyl Acetate | Medium | Moderate | High | Increases the polarity to move both spots further up the plate. Useful if spots are too low in the 9:1 system. |
| 1:1 Hexane / Ethyl Acetate | Medium-High | High | Very High (risk of running with solvent front) | This system is likely too polar and may not provide good separation between the product and less polar impurities.[11] |
| 95:5 Dichloromethane / Methanol | Medium | Moderate | High | An alternative solvent system with different selectivity, which may improve separation if hexane/ethyl acetate fails.[2] |
Note: For all amine-containing compounds, adding ~0.5% triethylamine (TEA) to the solvent system is recommended to reduce tailing.[1]
Experimental Protocol: TLC Monitoring
This protocol outlines the standard procedure for monitoring the progress of a reaction to synthesize this compound.
1. Preparation of the TLC Plate:
-
Using a pencil, gently draw a straight line (the baseline or origin) approximately 1 cm from the bottom of a silica gel TLC plate.
-
Mark three small, evenly spaced tick marks on the baseline for spotting: "SM" (Starting Material), "CO" (Co-spot), and "R" (Reaction).
2. Sample Preparation and Spotting:
-
Prepare dilute solutions of your starting material (e.g., 4-chloroaniline) and the reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.
-
Using a capillary tube, carefully spot a small amount of the starting material solution onto the "SM" mark. The spot should be 1-2 mm in diameter.[3]
-
Spot the reaction mixture onto the "R" mark.
-
Spot the starting material and then the reaction mixture on top of each other at the "CO" mark.
3. Development of the TLC Plate:
-
Pour the chosen mobile phase (e.g., 8:2 Hexane/Ethyl Acetate with 0.5% TEA) into a developing chamber to a depth of about 0.5 cm.
-
Line the chamber with a piece of filter paper, seal it, and let it stand for 5-10 minutes to allow the atmosphere to become saturated with solvent vapors.
-
Carefully place the spotted TLC plate into the chamber using forceps. Ensure the solvent level is below the baseline.[4] Seal the chamber.
-
Immediately mark the position of the solvent front with a pencil.
4. Visualization:
-
Allow the solvent to fully evaporate from the plate in a fume hood.
-
UV Light: Place the plate under a UV lamp (254 nm).[6] Circle any visible dark spots with a pencil, as they will disappear once the lamp is removed.[6]
-
Chemical Staining (if needed):
-
Potassium Permanganate (KMnO4) Dip: Briefly dip the plate into a KMnO4 staining solution. Oxidizable compounds, including amines, will appear as yellow-brown spots on a purple background upon gentle heating with a heat gun.[8]
-
Ninhydrin Spray/Dip: Apply a ninhydrin solution. Secondary amines typically yield yellow to orange spots after heating.[7][8]
-
5. Analysis:
-
The reaction is complete when the starting material spot in the "R" lane has completely disappeared, and a new spot (the product) is prominent. The "CO" lane will help confirm that the new spot is distinct from the starting material.
Visualizations
Troubleshooting Workflow for TLC
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during TLC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. silicycle.com [silicycle.com]
- 3. youtube.com [youtube.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. TLC stains [reachdevices.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Chromatography [chem.rochester.edu]
- 11. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
Validation & Comparative
A Comparative Analysis of Intramolecular Cyclization: Ethyl N-(4-chlorophenyl)glycinate vs. Ethyl N-phenylglycinate
For Researchers, Scientists, and Drug Development Professionals: A guide to understanding the impact of aromatic substitution on the synthesis of oxindole scaffolds.
The intramolecular cyclization of N-aryl glycine derivatives is a fundamental transformation in organic synthesis, providing access to the oxindole scaffold, a core structure in numerous pharmaceuticals and biologically active compounds. This guide offers a comparative analysis of the cyclization of two key precursors: Ethyl N-(4-chlorophenyl)glycinate and Ethyl N-phenylglycinate. The presence of a chloro-substituent on the phenyl ring significantly influences the electronic properties of the aromatic system, thereby affecting the feasibility and efficiency of the cyclization reaction.
Performance Comparison in Cyclization Reactions
The primary method for the cyclization of N-aryl glycine esters and their derivatives to form oxindoles is through an intramolecular electrophilic aromatic substitution, often promoted by a Lewis acid or under thermal conditions. The key difference between the two compounds lies in the electronic effect of the substituent on the phenyl ring.
-
Ethyl N-phenylglycinate , the unsubstituted precursor, readily undergoes cyclization under appropriate conditions. The phenyl ring is sufficiently electron-rich to participate in the intramolecular electrophilic attack.
-
This compound , on the other hand, presents a more challenging substrate for cyclization. The chlorine atom at the para-position is an electron-withdrawing group through its inductive effect, which deactivates the aromatic ring towards electrophilic attack. This deactivation generally leads to harsher reaction conditions, lower yields, or the need for more potent catalytic systems to achieve cyclization.
| Reactant | Product | Typical Reaction Conditions | Reported Yield | Reference |
| Ethyl N-phenylglycinate | Oxindole | Not explicitly found for the ethyl ester. Related N-phenylacetamide cyclization via Ir(III)-catalysis. | Good to excellent yields for various substituted acetanilides.[1] | [1] |
| This compound | 5-Chlorooxindole | Not explicitly found for the ethyl ester. Synthesis of 5-chloro-2-indolinone from N-(4-chlorophenyl)-2-(hydroxyimino)acetamide is known.[2] | 90.2% for the intermediate.[2] | [2] |
Note: The provided data is for related compounds and illustrates the general synthetic accessibility of the respective oxindole products. Direct quantitative comparison of the cyclization of the specified ethyl esters requires further experimental investigation under standardized conditions.
Experimental Protocols
Detailed experimental protocols for the direct cyclization of this compound and Ethyl N-phenylglycinate are not prominently described in the available literature. However, the following sections provide established procedures for the synthesis of the parent oxindoles from closely related starting materials, which serve as a valuable reference for researchers designing such cyclization reactions.
Synthesis of Oxindole from Acetanilide (Illustrative Protocol)
This protocol describes the synthesis of oxindole derivatives from acetanilides via an Iridium(III)-catalyzed C-H carbenoid functionalization, which represents a modern approach to oxindole synthesis.[1]
Reactants:
-
Substituted Acetanilide (1.0 equiv)
-
Diazotized Meldrum's acid (1.2 equiv)
-
[Ir(Cp*)Cl₂]₂ (catalyst)
-
AgSbF₆ (co-catalyst)
-
1,2-Dichloroethane (DCE) as solvent
Procedure:
-
A mixture of the substituted acetanilide (0.2 mmol), diazotized Meldrum's acid (0.24 mmol), [Ir(Cp*)Cl₂]₂ (5 mol%), and AgSbF₆ (20 mol%) in 1,2-dichloroethane (1 mL) is stirred in a sealed tube.
-
The reaction mixture is heated at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 hours).
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the corresponding oxindole derivative.
Synthesis of 5-Chloro-2-indolinone (5-Chlorooxindole) Intermediate
This protocol describes the synthesis of N-(4-chlorophenyl)-2-(hydroxyimino)acetamide, a key intermediate for the preparation of 5-chlorooxindole.[2]
Reactants:
-
p-Chloroaniline
-
Chloral hydrate
-
Hydroxylamine hydrochloride
-
Sodium sulfate
-
Hydrochloric acid
-
Water
-
Ethanol
Procedure:
-
To a solution of sodium sulfate (85 g) in water (300 mL), a saturated solution of chloral hydrate (18 g, 0.11 mol) is added.
-
A solution of p-chloroaniline (12.7 g, 0.1 mol) in water (100 mL) and hydrochloric acid (12 mL) is added dropwise with stirring, leading to the formation of a white precipitate.
-
Hydroxylamine hydrochloride (22 g, 0.32 mol) is then added, and the mixture is heated to 348 K.
-
After 5 hours, a light yellow precipitate of N-(4-chlorophenyl)-2-(hydroxyimino)acetamide is formed.
-
The precipitate is filtered, washed with water, dried, and recrystallized from ethanol. (Yield: 90.2%).
-
This intermediate can be further cyclized to 5-chloro-isatin and then reduced to 5-chloro-2-indolinone.
Visualizing the Cyclization Pathway
The following diagrams illustrate the general chemical transformation and a conceptual experimental workflow for the synthesis of oxindoles from N-aryl glycine derivatives.
Caption: General reaction scheme for the intramolecular cyclization of Ethyl N-arylglycinates.
Caption: A conceptual workflow for a typical intramolecular cyclization experiment.
References
Unveiling the Reactivity Landscape of N-Arylglycine Esters: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted N-arylglycine esters is paramount for optimizing synthetic routes and designing novel therapeutics. This guide provides an objective comparison of the reactivity of these versatile compounds, supported by experimental data, detailed protocols, and visual aids to elucidate key structure-activity relationships.
The reactivity of N-arylglycine esters is critically influenced by the electronic and steric nature of substituents on both the N-aryl ring and the ester moiety. These modifications can profoundly impact the nucleophilicity of the nitrogen atom, the electrophilicity of the ester carbonyl, and the stability of reaction intermediates, thereby dictating the efficiency of various chemical transformations.
Comparative Reactivity: A Data-Driven Analysis
The following table summarizes the performance of variously substituted N-arylglycine esters in an electrochemical cross-dehydrogenative coupling reaction. The yield of the product serves as a quantitative measure of the substrate's reactivity under the specified conditions. The data reveals that both electron-donating and electron-withdrawing substituents on the N-aryl ring are well-tolerated, leading to moderate to good yields.[1] Notably, the choice of the ester group also plays a significant role, with methyl and benzyl esters demonstrating excellent reactivity.[1][2][3]
| N-Aryl Substituent (R¹) | Ester Group (R²) | Product Yield (%) |
| 4-OCH₃ | Ethyl | 69 |
| 4-CH₃ | Ethyl | 68 |
| H | Ethyl | 65 |
| 4-Cl | Ethyl | 63 |
| 4-Br | Ethyl | 61 |
| 4-CF₃ | Ethyl | 39 |
| 2-CH₃ | Ethyl | 36 |
| 3-CH₃ | Ethyl | 27 |
| H | Methyl | 76 |
| H | Benzyl | 84 |
Experimental Protocols
The following is a typical procedure for the electrochemical cross-dehydrogenative coupling of N-arylglycine esters with C-H nucleophiles, which can be adapted to compare the reactivity of different substrates.[2]
Materials:
-
N-arylglycine ester (0.5 mmol)
-
C-H nucleophile (0.6 mmol)
-
n-Bu₄NI (0.15 mmol)
-
0.1 M LiClO₄ in CH₃CN (5 mL)
-
CH₂Cl₂ (10 mL)
-
Acetic acid (50 mol %)
-
Graphite anode (2 cm x 2 cm)
-
Graphite cathode (2 cm x 2 cm)
-
DC regulated power supply
-
Undivided electrochemical cell
Procedure:
-
Equip an undivided cell with the graphite anode and cathode and connect it to the DC power supply.
-
To the cell, add the N-arylglycine ester, C-H nucleophile, n-Bu₄NI, the electrolyte solution (LiClO₄ in CH₃CN), and CH₂Cl₂.
-
Add acetic acid to the mixture.
-
Stir the mixture magnetically and electrolyze it under constant current conditions (≈3 mA/cm²) at room temperature.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, quench the reaction and isolate the product using standard work-up and purification procedures (e.g., extraction and column chromatography).
Visualizing Reactivity and Experimental Design
To better understand the factors influencing the reactivity of substituted N-arylglycine esters and the general workflow for their comparison, the following diagrams are provided.
References
Biological activity screening of "Ethyl N-(4-chlorophenyl)glycinate" derivatives
A comprehensive analysis of the antimicrobial, anticancer, and anti-inflammatory potential of various N-(4-chlorophenyl) substituted compounds, providing insights for researchers and drug development professionals.
This guide offers a comparative overview of the biological activities of several derivatives containing the N-(4-chlorophenyl) moiety, a structure related to "Ethyl N-(4-chlorophenyl)glycinate." Due to a lack of extensive research on the specific biological activities of this compound derivatives, this guide focuses on structurally similar compounds to provide valuable insights into their therapeutic potential. The information presented is based on available experimental data for antimicrobial, anticancer, and anti-inflammatory activities.
Antimicrobial Activity
Derivatives of N-(4-chlorophenyl) have demonstrated notable antimicrobial properties against a range of bacterial and fungal strains. The following table summarizes the inhibitory activity of different classes of these derivatives.
| Derivative Class | Test Organism | Activity | Reference |
| 4-(4-chlorophenyl)-N-[(substituted)methylene]thiazol-2-amines | Bacillus subtilis | Promising activity (Compound 4a) | [1] |
| Escherichia coli | Promising activity (Compound 4a) | [1] | |
| Staphylococcus aureus | Promising activity (Compound 4a) | [1] | |
| 3-[4-(4-chlorophenyl)thiazol-2-yl]-2-(substituted)thiazolidin-4-ones | Aspergillus flavus | Promising activity (Compound 4b) | [1] |
| Aspergillus niger | Promising activity (Compound 3c) | [1] | |
| 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives | Gram-positive bacteria | Moderate antibacterial activity | [2] |
| Candida albicans | Moderate activity (Compound 6a) | [2] | |
| Chlorinated N-arylcinnamamides | Staphylococcus aureus | Submicromolar activity | [3][4] |
| Methicillin-resistant S. aureus (MRSA) | Submicromolar activity | [3][4] | |
| Enterococcus faecalis | Highly active | [3][4] | |
| Vancomycin-resistant E. faecalis | Highly active | [3][4] | |
| Mycobacterium smegmatis | Highly active | [3][4] | |
| Mycobacterium marinum | Highly active | [3][4] |
Experimental Protocol: Antimicrobial Screening (Cup-plate method)
The antimicrobial activity of the synthesized compounds was evaluated using the cup-plate method.[1]
Figure 1. Workflow for antimicrobial screening using the cup-plate method.
Anticancer Activity
Several studies have highlighted the potential of N-(4-chlorophenyl) derivatives as anticancer agents. The cytotoxic effects of these compounds have been evaluated against various cancer cell lines.
| Derivative Class | Cell Line | IC50 Value (µM) | Reference |
| N-(1-(4-chlorophenyl)ethyl)-2-(substituted phenoxy)acetamide | - | Proposed as potential anticancer agents based on in silico studies. | [5] |
| 3-(4-chlorophenyl) acrylic acid | MDA-MB-231 | 3.24 ± 0.13 | [6] |
| 4-Thiazolidinone-based derivatives (Les-3166) | A549 (Lung carcinoma) | Decrease in metabolic activity (17-39% at 10-100 µM after 48h) | [7] |
| SH-SY5Y (Neuroblastoma) | Decrease in metabolic activity (12-22% at 50-100 µM after 24h) | [7] | |
| 2-(4-Fluorophenyl)-N-phenylacetamide derivatives (Compound 2b) | PC3 (Prostate carcinoma) | 52 | [8] |
| 2-(4-Fluorophenyl)-N-phenylacetamide derivatives (Compound 2c) | PC3 (Prostate carcinoma) | 80 | [8] |
| MCF-7 (Breast cancer) | 100 | [8] | |
| S-Glycosyl and S-Alkyl 1,2,4-Triazinone Derivatives | Hep-G2 | >20 µg/mL (most compounds) | [9] |
| Different cancer cell lines | Active (Compounds 12 and 18) | [9] | |
| Symmetrical chlorophenylamino-s-triazine derivatives | C26 (Colon carcinoma) | 1.21 | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity
The in vitro anticancer activity of the compounds was determined by the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]
Figure 2. Workflow of the MTT assay for determining cell viability.
Anti-inflammatory Activity
The anti-inflammatory potential of N-(4-chlorophenyl) derivatives has been investigated, with some compounds showing significant activity in reducing inflammation in animal models.
| Derivative Class | Model | Dose | % Inhibition of Edema | Reference |
| Phenylcarbamoylmethyl ester-containing compounds | Carrageenan-induced paw edema in rats | 50 mg/kg | 54.2 - 89.5 | [11] |
| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (Compound 3f) | Carrageenan-induced paw edema in rats | 20 mg/kg (single dose) | Significant reduction at 2h | [12] |
| Carrageenan-induced paw edema in rats | 10, 20, 40 mg/kg (14 days) | Significant inhibition at all time points | [12] | |
| O-Propargylated-N-acetylpyrazole derivatives | Carrageenan-induced paw edema in rats | 100 mg/kg | Comparable to indomethacin (some compounds) | [13] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
The in vivo anti-inflammatory activity was evaluated using the carrageenan-induced rat paw edema model.[11][12][13]
Figure 3. Workflow for the carrageenan-induced paw edema model.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Anticancer Activity of Some New S-Glycosyl and S-Alkyl 1,2,4-Triazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory Activity and PGE2 Inhibitory Properties of Novel Phenylcarbamoylmethyl Ester-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Compounds Synthesized from Ethyl N-(4-chlorophenyl)glycinate Derivatives
The following guide provides a comparative analysis of the cytotoxic effects of various compounds synthesized from precursors related to Ethyl N-(4-chlorophenyl)glycinate. This document is intended for researchers, scientists, and professionals in the field of drug development, offering objective comparisons based on experimental data.
Quantitative Cytotoxicity Data
The cytotoxic activity of several novel compounds derived from chloro-phenyl and N-phenyl structures has been evaluated against a range of human cancer cell lines. The primary metric for cytotoxicity is the half-maximal inhibitory concentration (IC50), which indicates the concentration of a compound required to inhibit 50% of cell growth. The data below summarizes the IC50 values for various synthesized compounds.
Table 1: Cytotoxicity of Symmetrical Chlorophenylamino-s-triazine Derivatives
| Compound ID | Test Compound Description | Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| 2c | 2,4-diCl, pyrrolidine derivative | MCF7 (Breast) | 4.14 | Paclitaxel | - |
| 2c | 2,4-diCl, pyrrolidine derivative | C26 (Colon) | 7.87 | Paclitaxel | 2.30 |
| 3c | 3,4-diCl, pyrrolidine derivative | MCF7 (Breast) | 4.98 | Paclitaxel | - |
| 3c | 3,4-diCl, pyrrolidine derivative | C26 (Colon) | 3.05 | Paclitaxel | 2.30 |
| 4c | 2,4-diCl, pyrrolidine derivative | MCF7 (Breast) | 6.85 | Paclitaxel | - |
| 4c | 2,4-diCl, pyrrolidine derivative | C26 (Colon) | 1.71 | Paclitaxel | 2.30 |
| 2f | - | MCF7 (Breast) | 11.02 | Paclitaxel | - |
| 2f | - | C26 (Colon) | 4.62 | Paclitaxel | 2.30 |
| 3f | - | MCF7 (Breast) | 5.11 | Paclitaxel | - |
| 3f | - | C26 (Colon) | 7.10 | Paclitaxel | 2.30 |
Data sourced from a study on symmetrical chlorophenylamino-s-triazine derivatives, which demonstrated potent cytotoxic activity. Notably, compound 4c surpassed the efficacy of the standard chemotherapeutic agent, paclitaxel, against the C26 murine colon carcinoma cell line.[1]
Table 2: Cytotoxicity of N-Phenyl-2-p-tolylthiazole-4-carboxamide Derivatives
| Compound ID | Substituent Moiety | Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| 4c | para-nitro | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | Doxorubicin | Not specified |
| 4d | meta-chloro | Hep-G2 (Hepatocarcinoma) | 11.6 ± 0.12 | Doxorubicin | Not specified |
These N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives were evaluated against three human cancer cell lines. While none of the synthesized compounds showed superior activity to doxorubicin, compounds 4c and 4d demonstrated the highest cytotoxic effects on the SKNMC and Hep-G2 cell lines, respectively.[2]
Table 3: Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives
| Compound ID | Substituent Moiety | Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| 2b | - | PC3 (Prostate Carcinoma) | 52 | Imatinib | 40 |
| 2c | p-nitro | PC3 (Prostate Carcinoma) | 80 | Imatinib | 40 |
| 2c | p-nitro | MCF-7 (Breast Cancer) | 100 | Imatinib | 98 |
In this series, all tested compounds exhibited better cytotoxic activity against the PC3 prostate carcinoma cell line compared to other cell lines.[3] Compounds with a nitro moiety (2a-2c) showed higher cytotoxic effects than those with a methoxy moiety (2d-2f).[3]
Experimental Protocols
A detailed methodology is crucial for the reproducibility and validation of experimental findings. The following section outlines a standard protocol for the MTT assay, a common colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
MTT Cytotoxicity Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.
Materials:
-
Human cancer cell lines (e.g., MCF-7, Hep-G2, SKNMC)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Synthesized test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 8,000-10,000 viable cells per well.[2] The plates are then incubated for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: The synthesized compounds are diluted to various concentrations. The culture medium is removed from the wells and replaced with fresh medium containing the different concentrations of the test compounds. A control group with no compound and a solvent control are also included. The plates are incubated for another 24-48 hours, depending on the cell line's doubling time.[2]
-
MTT Addition: After the incubation period, the medium containing the compounds is removed, and 100 µL of fresh medium and 10 µL of MTT solution are added to each well. The plates are then incubated for another 3-4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 100-150 µL of the solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations: Workflows and Pathways
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow of a typical MTT-based cytotoxicity assay.
Potential Signaling Pathway for Apoptosis Induction
While specific signaling pathways for compounds directly synthesized from "this compound" are not detailed in the provided search results, many cytotoxic agents induce apoptosis. One common mechanism involves the inhibition of key survival proteins and activation of caspases. For instance, some phthalazine derivatives have been shown to induce apoptosis and inhibit VEGFR2.[4] The diagram below illustrates a generalized apoptotic pathway that could be investigated for these compounds.
Caption: A potential apoptotic signaling pathway for cytotoxic compounds.
References
- 1. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectral Analysis of Ethyl N-(4-chlorophenyl)glycinate and its Non-halogenated Analogue
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectral data for Ethyl N-(4-chlorophenyl)glycinate and a key alternative, Ethyl N-phenylglycinate. The inclusion of a chloro-substituent on the phenyl ring introduces distinct spectral changes that are critical for structural elucidation and characterization. This document outlines the expected spectral features based on ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, supported by standardized experimental protocols.
Spectral Data Comparison
The following tables summarize the key spectral data for this compound and Ethyl N-phenylglycinate. The data for this compound is predicted based on established substituent effects on aromatic systems, while the data for Ethyl N-phenylglycinate is based on available literature and spectral databases.
Table 1: ¹H NMR Spectral Data (Predicted/Reported in CDCl₃, 400 MHz)
| Assignment | This compound (Predicted Chemical Shift, δ ppm) | Ethyl N-phenylglycinate (Reported Chemical Shift, δ ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₃ (ethyl) | ~1.28 | 1.25 | Triplet | ~7.1 |
| -CH₂- (ethyl) | ~4.22 | 4.20 | Quartet | ~7.1 |
| -NH-CH₂- | ~3.85 | 3.83 | Doublet | ~5.0 |
| Ar-H (ortho to NH) | ~6.65 | 6.75 | Doublet | ~8.8 |
| Ar-H (meta to NH) | ~7.15 | 7.20 | Doublet | ~8.8 |
| -NH- | ~4.50 (broad) | 4.45 (broad) | Singlet | - |
Table 2: ¹³C NMR Spectral Data (Predicted/Reported in CDCl₃, 100 MHz)
| Assignment | This compound (Predicted Chemical Shift, δ ppm) | Ethyl N-phenylglycinate (Reported Chemical Shift, δ ppm) |
| -CH₃ (ethyl) | ~14.2 | 14.3 |
| -CH₂- (ester) | ~61.5 | 61.3 |
| -NH-CH₂- | ~46.5 | 46.8 |
| Ar-C (ortho to NH) | ~114.5 | 113.2 |
| Ar-C (meta to NH) | ~129.0 | 129.3 |
| Ar-C (ipso to Cl) | ~125.0 | - |
| Ar-C (ipso to NH) | ~145.5 | 147.0 |
| C=O (ester) | ~171.0 | 171.5 |
Table 3: Infrared (IR) Spectral Data (Predicted/Reported, cm⁻¹)
| Functional Group | This compound (Predicted Frequency, cm⁻¹) | Ethyl N-phenylglycinate (Reported Frequency, cm⁻¹) | Intensity |
| N-H Stretch | ~3400 | ~3400 | Medium |
| C-H Stretch (Aromatic) | ~3050 | ~3050 | Medium |
| C-H Stretch (Aliphatic) | ~2980, 2940 | ~2980, 2930 | Medium |
| C=O Stretch (Ester) | ~1735 | ~1740 | Strong |
| C=C Stretch (Aromatic) | ~1600, 1500 | ~1605, 1505 | Medium-Strong |
| C-N Stretch | ~1320 | ~1320 | Medium |
| C-O Stretch (Ester) | ~1250, 1180 | ~1250, 1180 | Strong |
| C-Cl Stretch | ~1090 | - | Strong |
Table 4: Mass Spectrometry Data (Predicted/Reported, m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments (m/z) | Interpretation of Fragments |
| This compound | 213/215 (due to ³⁵Cl/³⁷Cl) | 140/142, 126/128, 111/113, 77 | Loss of -COOEt, Loss of -CH₂COOEt, [Cl-C₆H₄-NH]⁺, Phenyl group |
| Ethyl N-phenylglycinate | 179 | 106, 92, 77 | Loss of -COOEt, Loss of -CH₂COOEt, Phenyl group |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the solid sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.[1][2] Ensure the sample is fully dissolved; if necessary, gently warm the sample or use a vortex mixer.[2]
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters for ¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Reference: The residual CHCl₃ signal at 7.26 ppm is used for calibration.[1]
-
-
Acquisition Parameters for ¹³C NMR:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Reference: The CDCl₃ solvent peak at 77.16 ppm is used for calibration.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). For ¹H NMR, integrate the signals and determine the chemical shifts and coupling constants. For ¹³C NMR, identify the chemical shifts of the signals.
Infrared (IR) Spectroscopy
2. Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation: A small amount of the powdered solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[3][4]
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Background Scan: A background spectrum of the clean, empty ATR crystal is recorded.
-
Sample Scan: Apply pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.[5]
-
Spectral Range: 4000-650 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[6]
-
Instrument: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-500.
-
Scan Rate: 2 scans/second.
-
-
Data Analysis: Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and interpret the fragmentation pattern.[7][8]
Visualizations
Workflow for Spectral Data Analysis
The following diagram illustrates the logical workflow for identifying and characterizing an organic compound using the spectral data discussed.
Caption: Workflow for Compound Characterization
Comparison of Key Spectral Features
This diagram highlights the key differences in the spectral data between this compound and Ethyl N-phenylglycinate.
Caption: Key Spectral Differences
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 3. agilent.com [agilent.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. utsc.utoronto.ca [utsc.utoronto.ca]
- 6. Sample preparation GC-MS [scioninstruments.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Novel Anticancer Agents Derived from the N-(4-chlorophenyl) Scaffold
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two novel classes of heterocyclic compounds synthesized from precursors containing the N-(4-chlorophenyl) moiety, a key structural component of "Ethyl N-(4-chlorophenyl)glycinate". The development of novel anticancer agents with improved efficacy and reduced side effects is a critical area of research. The compounds discussed herein, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles and quinazolinone-5-(4-chlorophenyl)-1,3,4-oxadiazole conjugates, have demonstrated promising in vitro anticancer activities through distinct mechanisms of action. This guide aims to provide a comprehensive overview of their synthesis, biological evaluation, and proposed mechanisms to aid in the advancement of cancer drug discovery.
Comparative Anticancer Activity
The in vitro cytotoxic activities of representative compounds from both classes were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, alongside a standard chemotherapeutic agent for reference.
| Compound Class | Representative Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Pyrano[2,3-c]pyrazoles | 4j | Glioblastoma (U87) | 18.5[1] | Doxorubicin | Not Reported |
| Glioblastoma (GBM4) | 22.3[1] | Doxorubicin | Not Reported | ||
| Quinazolinone-oxadiazoles | 6a | Cervical Cancer (HeLa) | 7.52[2] | Doxorubicin | 1.2[3] |
| Breast Cancer (MCF-7) | > 100[2] | Doxorubicin | 0.8[3] | ||
| 6c | Cervical Cancer (HeLa) | 11.2[2] | Doxorubicin | 1.2[3] | |
| Breast Cancer (MCF-7) | > 100[2] | Doxorubicin | 0.8[3] |
Experimental Protocols
Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles (Representative Compound 4j)
A mixture of 3-methyl-1-(4-chlorophenyl)-1H-pyrazol-5(4H)-one (1 mmol), aromatic aldehyde (1 mmol), malononitrile (1 mmol), and piperidine (10 mol%) in ethanol (10 mL) was refluxed for 4-5 hours. The reaction progress was monitored by Thin Layer Chromatography (TLC). After completion of the reaction, the mixture was cooled to room temperature, and the solid product was filtered, washed with cold ethanol, and recrystallized from ethanol to afford the pure pyrano[2,3-c]pyrazole derivative.[1]
Synthesis of Quinazolinone-5-(4-chlorophenyl)-1,3,4-oxadiazole Conjugates (Representative Compound 6a)
Step 1: Synthesis of 3-amino-2-propyl-4(3H)-quinazolinone (3a) A mixture of 2-aminobenzohydrazide (1 mmol) and butanoyl chloride (1.2 mmol) in pyridine (5 mL) was stirred at room temperature for 5 hours. The reaction mixture was then poured into ice-water, and the resulting precipitate was filtered, washed with water, and recrystallized from ethanol to give 3-amino-2-propyl-4(3H)-quinazolinone.
Step 2: Synthesis of 2-chloro-N-(4-oxo-2-propylquinazolin-3(4H)-yl)acetamide (4a) To a solution of 3-amino-2-propyl-4(3H)-quinazolinone (1 mmol) and triethylamine (1.5 mmol) in dry dichloromethane (10 mL), chloroacetyl chloride (1.2 mmol) was added dropwise at 0 °C. The reaction mixture was stirred at room temperature for 6 hours. The solvent was evaporated, and the residue was washed with water and recrystallized from ethanol.
Step 3: Synthesis of 2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-oxo-2-propylquinazolin-3(4H)-yl)acetamide (6a) A mixture of 2-chloro-N-(4-oxo-2-propylquinazolin-3(4H)-yl)acetamide (1 mmol), 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol (1 mmol), and anhydrous potassium carbonate (1.5 mmol) in dry acetone (15 mL) was refluxed for 8 hours. The reaction mixture was cooled, filtered, and the solvent was evaporated. The residue was purified by column chromatography to yield the final product.[2]
In Vitro Anticancer Activity Assay (MTT Assay)
Human cancer cell lines (HeLa and MCF-7) were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours. The cells were then treated with various concentrations of the synthesized compounds and incubated for an additional 48 hours. After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours. The formazan crystals formed were dissolved in 150 µL of dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated, and the IC50 values were determined from the dose-response curves.[2][3]
Signaling Pathways and Mechanisms of Action
The two classes of compounds exhibit their anticancer effects through different signaling pathways. The pyrano[2,3-c]pyrazole derivatives have been shown to target the PI3K/AKT signaling pathway, while quinazolinone-based compounds are known to interact with various targets, including the EGFR signaling pathway.
Caption: Inhibition of the PI3K/AKT2 signaling pathway by pyrano[2,3-c]pyrazole derivatives.
Caption: Plausible inhibition of the EGFR signaling pathway by quinazolinone-oxadiazole conjugates.
References
Yield comparison of different "Ethyl N-(4-chlorophenyl)glycinate" synthesis methods
For researchers and professionals in drug development and organic synthesis, the efficient preparation of key intermediates is paramount. Ethyl N-(4-chlorophenyl)glycinate, a valuable building block, can be synthesized through various methodologies. This guide provides a comparative analysis of the primary synthesis route, direct N-alkylation, and explores plausible modern alternatives, offering available experimental data and detailed protocols to inform laboratory and developmental decisions.
Yield Comparison of Synthesis Methods
Currently, the most widely documented method for the synthesis of this compound is the direct N-alkylation of 4-chloroaniline with ethyl chloroacetate. While this method is straightforward, obtaining precise yield data from readily available literature is challenging. Other modern and powerful synthetic strategies, such as the Buchwald-Hartwig amination and reductive amination, offer theoretical advantages in terms of efficiency and substrate scope, though specific applications to this target molecule are not yet extensively reported.
| Synthesis Method | Starting Materials | Reagents/Catalyst | Reported Yield |
| Direct N-Alkylation | 4-Chloroaniline, Ethyl Chloroacetate | Base (e.g., K₂CO₃, NaH) | Not explicitly reported in reviewed literature; may be low but with good purity.[1] |
| Buchwald-Hartwig Amination | 4-Chloroaniline, Ethyl Glycinate | Palladium catalyst, Ligand, Base | Theoretically feasible; no specific yield reported for this product. |
| Reductive Amination | 4-Chloroaniline, Ethyl Glyoxylate | Reducing Agent (e.g., NaBH₃CN) | Theoretically feasible; no specific yield reported for this product. |
Experimental Protocols
Method 1: Direct N-Alkylation of 4-Chloroaniline
This classical approach involves the direct reaction of 4-chloroaniline with ethyl chloroacetate in the presence of a base to neutralize the hydrogen chloride formed during the reaction.[1]
Reaction Scheme:
Detailed Protocol:
-
Dissolve 4-chloroaniline (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Add a finely powdered inorganic base, such as potassium carbonate (K₂CO₃, 2 equivalents) or sodium hydride (NaH, 1.1 equivalents).
-
Slowly add ethyl chloroacetate (1 equivalent) to the mixture.
-
The reaction mixture may be heated to reflux for several hours to drive the reaction to completion.
-
Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the inorganic salts are filtered off.
-
The filtrate is concentrated under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, or by column chromatography.
Note: The choice of base and solvent can influence the reaction rate and yield. Stronger bases like NaH in aprotic solvents like DMF may lead to faster reaction times compared to weaker bases like K₂CO₃ in protic solvents like ethanol.
Potential Alternative Synthesis Pathways
Method 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the formation of carbon-nitrogen bonds. This method could theoretically be applied to synthesize the target compound by coupling an aryl halide with an amine.
Logical Relationship Diagram:
Caption: Buchwald-Hartwig amination approach.
This pathway would involve the coupling of 4-chloroaniline with ethyl glycinate using a palladium catalyst, a suitable phosphine ligand, and a base. The reaction is known for its high functional group tolerance and can often provide high yields.
Method 3: Reductive Amination
Reductive amination is a two-step process that involves the formation of an imine or enamine from an amine and a carbonyl compound, followed by reduction to the corresponding amine.
Experimental Workflow Diagram:
Caption: Reductive amination workflow.
This approach would involve the reaction of 4-chloroaniline with ethyl glyoxylate to form an intermediate imine, which is then reduced in situ to the final product. A variety of reducing agents can be employed, with sodium cyanoborohydride being a common choice for its selectivity. This method offers a direct way to form the C-N bond from readily available starting materials.
References
In Silico Docking Studies of Ethyl N-(4-chlorophenyl)glycinate Derivatives: A Review of a Seemingly Unexplored Chemical Space
A comprehensive survey of scientific literature reveals a notable absence of dedicated in silico docking studies focused specifically on derivatives of "Ethyl N-(4-chlorophenyl)glycinate." Despite the presence of the 4-chlorophenyl moiety in numerous biologically active compounds and the utility of the ethyl glycinate scaffold in medicinal chemistry, the direct derivatives of this specific parent molecule appear to be an underexplored area in computational drug design and discovery.
This lack of available data prevents the construction of a comparative guide based on quantitative docking scores, binding affinities, or detailed experimental protocols for this specific class of compounds. Consequently, it is not possible to generate data tables or visualizations of signaling pathways or experimental workflows directly related to the in silico performance of this compound derivatives.
The absence of such research presents a potential opportunity for medicinal chemists and computational biologists. The core structure of this compound offers a versatile scaffold for the synthesis of novel derivatives. Future research could focus on synthesizing a library of these compounds and subsequently performing in silico docking studies against various therapeutic targets. Such an investigation could unveil novel structure-activity relationships and identify promising lead candidates for the development of new therapeutic agents. The logical workflow for such a future study is outlined below.
Caption: Proposed workflow for future research on this compound derivatives.
Researchers interested in exploring this untapped area of chemical space could make significant contributions to the field of drug discovery. The findings from such studies would be of considerable interest to the scientific community, particularly those involved in the rational design of novel therapeutics.
Comparative Efficacy of Ethyl N-(4-chlorophenyl)glycinate Analogs in Cancer Cell Lines: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-cancer properties of various analogs of Ethyl N-(4-chlorophenyl)glycinate. While direct studies on the parent compound are limited, extensive research on structurally related N-aryl-glycine esters and other heterocyclic derivatives has revealed promising cytotoxic and apoptotic activities against a range of cancer cell lines. This document summarizes key experimental data, outlines common methodologies, and visualizes relevant biological pathways to aid in the ongoing development of novel chemotherapeutic agents.
Data Summary: In Vitro Cytotoxicity of Analogs
The following tables summarize the cytotoxic activity (IC50 values) of various analogs from different chemical classes, highlighting their efficacy against several human cancer cell lines. Lower IC50 values indicate greater potency.
Table 1: Cytotoxicity of Imidazothiazole and Imidazo[2,1-a]isoquinoline Analogs
| Compound Class | Analog | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Imidazothiazole | Compound 4c | EGFR Kinase | 18 nM | Erlotinib | - |
| Imidazo[2,1-a]isoquinoline | SDZ 62-434 | Various | More effective than Edelfosine | Edelfosine | - |
Table 2: Cytotoxicity of Arylsulfonylimidazolidinone Analogs
| Analog | HCT116 | A549 | NCI-H460 | Reference Compound |
| Carbamate analogs (4a-f, 4k-p) | Superior to Doxorubicin | Superior to Doxorubicin | Superior to Doxorubicin | Doxorubicin |
Table 3: Cytotoxicity of Quinolinylchalcone and s-Triazine Analogs
| Compound Class | Analog | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4-Anilinoquinolinylchalcone | Compound 4a | MDA-MB-231 | - | - | - |
| Symmetrical chlorophenylamino-s-triazine | Compound 2c | MCF7 | 4.14 ± 1.06 | Paclitaxel | - |
| C26 | 7.87 ± 0.96 | ||||
| Compound 2f | MCF7 | 11.02 ± 0.68 | Paclitaxel | - | |
| C26 | 4.62 ± 0.65 | ||||
| Compound 3c | MCF7 | 4.98 | Paclitaxel | - | |
| C26 | 3.05 | ||||
| Compound 4c | MCF7 | 6.85 | Paclitaxel | 2.30 (for C26) | |
| C26 | 1.71 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for key assays used in the evaluation of these anti-cancer agents.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 5, 10, 15, 20, 25, 30, and 35 µg/mL) and incubated for a specified period (e.g., 24, 48, or 72 hours)[1].
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C[1].
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Apoptosis and Cell Cycle Analysis: Flow Cytometry
Flow cytometry is used to analyze the cell cycle distribution and quantify apoptosis in treated cells.
Protocol:
-
Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a specified duration.
-
Cell Harvesting: Adherent cells are detached using trypsin, and both adherent and floating cells are collected by centrifugation.
-
Fixation: The cell pellet is washed with PBS and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometric Analysis: The stained cells are analyzed using a flow cytometer to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) and the sub-G1 peak, which is indicative of apoptotic cells.
Protein Expression Analysis: Western Blotting
Western blotting is employed to detect specific proteins and investigate the molecular mechanisms of action of the compounds, such as the modulation of apoptotic and cell cycle regulatory proteins.
Protocol:
-
Protein Extraction: Total protein is extracted from treated and untreated cells using a lysis buffer.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., p53, Bax, Bcl-2, caspases), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing Mechanisms of Action
The following diagrams illustrate the experimental workflow and a common signaling pathway affected by these this compound analogs.
Structure-Activity Relationship (SAR) Insights
The cytotoxic efficacy of these analogs is closely tied to their chemical structure. Key SAR observations from the literature include:
-
Substituents on the Phenyl Ring: The presence and position of electron-withdrawing groups, such as halogens (e.g., -Cl) or nitro groups (-NO2), on the phenyl ring often enhance cytotoxic activity.[2]
-
Heterocyclic Core: The nature of the heterocyclic ring system is pivotal for the compound's biological activity. For instance, the imidazo[2,1-a]isoquinoline and arylsulfonylimidazolidinone scaffolds have proven to be effective pharmacophores.[3][4]
-
Linker and Side Chains: The length and composition of alkyl linkers and the nature of substituents on the heterocyclic core can significantly influence the anticancer activity of the derivatives.[5]
Conclusion
The analogs of this compound represent a diverse and promising area of research for the development of novel anticancer agents. The data presented in this guide, compiled from various studies, demonstrates that structural modifications to the N-aryl-glycine ester backbone can lead to compounds with potent cytotoxic and pro-apoptotic effects against a variety of cancer cell lines. Further investigation into the mechanisms of action and structure-activity relationships of these compounds is warranted to optimize their therapeutic potential.
References
- 1. Synthesis and Anticancer Evaluation of Some Glycine Conjugated Hybrid Compounds Containing Coumarin, Thiophene and Quinazoline Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationship study of arylsulfonylimidazolidinones as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Anti-cancer Evaluation of Nitrogen-containing Derivatives of 30-Carboxyl of Gambogic Acid - Li - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Ethyl N-(4-chlorophenyl)glycinate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. Ethyl N-(4-chlorophenyl)glycinate, a chlorinated organic compound, requires meticulous disposal procedures to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound.
Immediate Safety and Handling
Before beginning any disposal process, it is critical to handle this compound with the appropriate personal protective equipment (PPE) to prevent exposure. Based on information for structurally similar chlorinated compounds, the following PPE is recommended.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat or a chemical-resistant apron. |
| Respiratory Protection | Work in a well-ventilated area or under a fume hood. |
Disposal Protocol: A Step-by-Step Approach
The primary method for the disposal of this compound is to treat it as hazardous chemical waste. Due to its chlorinated nature, it must be segregated from other waste streams. High-temperature incineration by a licensed hazardous waste disposal facility is the recommended method for the complete destruction of such compounds.[1] Landfill disposal is not a suitable option for liquid chlorinated organic waste.
Step 1: Waste Identification and Classification
-
Clearly label a dedicated waste container with "Hazardous Waste: this compound".
-
Indicate the approximate quantity and the date of waste generation.
Step 2: Waste Segregation and Storage
-
Store waste this compound in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
It is crucial to segregate halogenated organic waste from non-halogenated solvents.[2]
-
Do not mix with acids, bases, or strong oxidizing agents to prevent potentially hazardous reactions.[3]
Step 3: Container Management
-
Use a dependable container that is compatible with the chemical.
-
Keep the container tightly closed except when adding waste.[2]
-
Do not fill the container beyond 90% capacity to allow for expansion.
Step 4: Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[4]
-
Follow their specific instructions for packaging and labeling for transport.
Step 5: Decontamination and Associated Waste
-
Any materials that have come into contact with this compound, such as gloves, absorbent pads, and glassware, should be considered contaminated and disposed of as hazardous waste.
-
For contaminated glassware, the initial rinse with a suitable solvent should be collected and disposed of as hazardous liquid waste.[4]
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Experimental Protocols
Specific experimental protocols for the disposal of this compound are not provided as the standard and safest procedure is to transfer the waste to a certified hazardous waste management company. On-site treatment of such chemicals without the proper facilities and expertise can be dangerous and is not recommended. The "protocol" for laboratory personnel involves the safe and compliant collection, segregation, and storage of the waste pending professional disposal.
By adhering to these procedures, researchers and laboratory professionals can ensure a safe working environment and maintain compliance with environmental regulations, thereby building a culture of safety and trust in the handling of chemical substances.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl N-(4-chlorophenyl)glycinate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of Ethyl N-(4-chlorophenyl)glycinate, a compound that requires careful management due to its potential hazards.
This compound can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1] Adherence to proper safety protocols is crucial to minimize risk and ensure the well-being of all laboratory personnel.
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate level of Personal Protective Equipment (PPE) is critical when handling this compound. The following table summarizes the recommended PPE based on established safety guidelines.
| PPE Category | Recommended Specifications |
| Eye/Face Protection | Tight-sealing safety goggles or a face shield should be worn.[1][2] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene, are required.[2] |
| Body Protection | A laboratory coat or a chemical-resistant apron is necessary to prevent skin contact.[1][2] |
| Respiratory Protection | Work should be conducted in a well-ventilated area or under a fume hood.[1][2] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1][3] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1]
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][2]
2. Handling the Compound:
-
Avoid all direct contact with the substance. Do not allow it to come into contact with eyes, skin, or clothing.[1]
-
Prevent the formation of dust or aerosols during handling.[4]
-
Do not eat, drink, or smoke in the area where the chemical is being handled.[1]
-
Wash hands thoroughly after handling the compound.[1]
3. Storage:
-
Keep the container tightly closed when not in use.[1]
-
Store locked up and away from incompatible materials, such as strong oxidizing agents.[1][5]
4. In Case of a Spill:
-
Ensure adequate ventilation.
-
Wear the appropriate PPE as outlined above.
-
For small spills, sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[5][6]
-
Avoid generating dust.
-
For larger spills, contain the spill and absorb it with an inert material (e.g., sand, vermiculite).
Emergency First Aid Protocols
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.[1] |
| Skin Contact | Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1] Contaminated clothing should be removed and washed before reuse.[3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| Ingestion | Rinse the mouth with water. Call a POISON CENTER or doctor if you feel unwell.[1] |
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and any contaminated materials is a critical final step.
1. Waste Identification and Collection:
-
All materials that have come into contact with this compound, including gloves, absorbent pads, and glassware, should be treated as hazardous waste.[2]
-
Collect solid waste in a designated and clearly labeled hazardous waste container.[2]
-
The first rinse of any contaminated glassware with a suitable solvent should be collected as hazardous liquid waste.[2]
2. Labeling and Storage of Waste:
-
Clearly label the waste container as "Hazardous Waste: this compound".[2]
-
Store the waste in a designated, well-ventilated, and secure hazardous waste accumulation area, segregated from incompatible materials.[2]
3. Professional Disposal:
-
Dispose of the contents and container in accordance with local, regional, and national regulations.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[2]
Workflow for Safe Handling and Emergencies
The following diagram illustrates the logical flow of procedures for safely handling this compound and responding to potential emergencies.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
